Technical Monograph: Synthesis and Characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary This technical guide details the synthesis and characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a critical halogenated bi-aryl scaffold. This molecule serves as a high-value intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis and characterization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a critical halogenated bi-aryl scaffold. This molecule serves as a high-value intermediate in the development of kinase inhibitors (specifically MEK/ERK pathways) and agrochemicals. The presence of the ortho-chloro and para-iodo substituents on the aniline ring creates a unique electronic environment that facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the iodine position while maintaining the amide linker's stability.
The protocol below prioritizes the Acyl Chloride Method over standard carbodiimide coupling (EDC/HATU). The electron-withdrawing nature of the chloro- and iodo- substituents renders the precursor aniline weakly nucleophilic, often leading to stalled conversion under mild coupling conditions. The acyl chloride route ensures complete conversion, simplified purification, and high reproducibility.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond (
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Charge the RBF with 2-Chloro-4-iodoaniline (10.0 mmol) and anhydrous DCM (50 mL).
Add Pyridine (30.0 mmol) in one portion. The solution may turn slightly yellow.
Cool the mixture to 0 °C using an ice/water bath. Causality: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts.
Step 2: Acylation
Dilute 3-Methylbenzoyl chloride (11.0 mmol) in DCM (10 mL) and transfer to the addition funnel.
Add the acid chloride solution dropwise over 20 minutes, maintaining the internal temperature < 5 °C.
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
Stir for 4–6 hours. Validation: Monitor via TLC (30% EtOAc/Hexanes). The aniline spot (lower R_f) should disappear.
Step 3: Workup
Quench the reaction by adding water (20 mL) and stirring vigorously for 10 minutes.
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
Acid Wash: Wash the organic layer with 1M HCl (
mL). Reasoning: This protonates the excess pyridine and unreacted aniline, moving them to the aqueous phase.
Base Wash: Wash with saturated NaHCO₃ (
mL) to remove residual benzoic acid.
Drying: Wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield an off-white solid.
Step 4: Purification
Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.
Filter the crystals and dry under high vacuum at 40 °C for 12 hours.
Process Visualization
Caption: Figure 1. Optimized workflow for the acylation of electron-deficient anilines via the acid chloride method.
The following data represents the expected spectral signature for the pure compound. Any deviation suggests impurities (e.g., residual pyridine or hydrolyzed acid).
Proton NMR (
H NMR, 400 MHz, DMSO-
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Validation
10.15
s (broad)
1H
Amide -NH
Disappears on D₂O shake; confirms amide formation.
7.95
d ( Hz)
1H
Aniline H3
meta to N, ortho to I. Deshielded by I.
7.78
s
1H
Benzoyl H2
Isolated proton between methyl and carbonyl.
7.75
d ( Hz)
1H
Benzoyl H6
ortho to carbonyl.
7.70
dd ( Hz)
1H
Aniline H5
ortho to I, meta to Cl.
7.45
d ( Hz)
1H
Aniline H6
ortho to N. Shifted downfield by amide EWG.
7.40
d ( Hz)
1H
Benzoyl H4
para to carbonyl.
7.36
t ( Hz)
1H
Benzoyl H5
meta to carbonyl.
2.40
s
3H
Ar-CH₃
Characteristic methyl singlet.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
Molecular Formula:
Exact Mass: 370.96
Observed Peaks:
(Base peak)
Isotope Pattern: Distinctive chlorine pattern (
ratio ~3:1) and Iodine mass defect.
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism. The pyridine serves a dual purpose: it acts as a solvent/catalyst to form a reactive
-acylpyridinium intermediate (boosting electrophilicity) and as a base to neutralize the HCl byproduct, driving the equilibrium forward.
2-Chloro-4-iodoaniline: Classified as Acute Tox. 3 (Oral) and Irritant . It is potentially genotoxic. All weighing must occur in a fume hood. Double-gloving (Nitrile) is required.
3-Methylbenzoyl chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas.
Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste streams, not general aqueous waste.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Technical Guide: Spectroscopic Profiling of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary This guide provides a comprehensive technical framework for the spectroscopic analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical framework for the spectroscopic analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, particularly within the development of antimicrobial agents and kinase inhibitors where the benzamide pharmacophore serves as a hydrogen-bond donor/acceptor motif.
The presence of the 2-chloro and 4-iodo substituents on the aniline ring introduces specific steric and electronic effects—most notably the "heavy atom effect" of iodine in NMR and the steric hindrance of the ortho-chloro group, which influences the planarity of the amide linkage. This document outlines the synthesis, vibrational signatures, and magnetic resonance profiles required to validate this structure with high confidence.
Molecular Architecture & Synthesis Strategy
To understand the spectra, one must understand the synthesis. The presence of impurities (unreacted benzoyl chloride or aniline) will drastically alter the interpretation of the amide region in IR and NMR.
Synthesis Protocol (Schotten-Baumann Conditions)
The most robust route utilizes a nucleophilic acyl substitution between 3-methylbenzoyl chloride and 2-chloro-4-iodoaniline.
Solvent/Base: Pyridine (acts as both solvent and HCl scavenger) or THF/Triethylamine.
Conditions:
, 4–6 hours.
Reaction Workflow Diagram
The following diagram illustrates the critical path for synthesis and purification to ensure spectroscopic grade material.
Caption: Figure 1. Synthesis and purification workflow ensuring removal of paramagnetic impurities and hydrolysis byproducts prior to analysis.
Vibrational Spectroscopy (FT-IR)[1]
The infrared spectrum provides the "fingerprint" of the amide bond. The key diagnostic feature here is the Amide I band.
The Ortho-Effect
In N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the chlorine atom at the ortho position of the N-phenyl ring creates steric repulsion with the amide carbonyl oxygen. This forces the molecule to twist out of planarity.
Consequence: The conjugation between the nitrogen lone pair and the phenyl ring is reduced.
Spectral Shift: This often shifts the C=O stretch to slightly higher wavenumbers compared to unhindered benzamides due to increased double-bond character of the carbonyl.
Key Assignment Table
Functional Group
Mode
Wavenumber ()
Diagnostic Note
N–H
Stretch
Medium, sharp. Lower frequency indicates strong intermolecular H-bonding.
C=O (Amide I)
Stretch
Primary confirmation. Very strong intensity.
N–H (Amide II)
Bend
Combined N-H bending and C-N stretching.
C–Cl
Stretch
Characteristic aromatic-chloro band.
C–I
Stretch
Often in the Far-IR; look for weak bands in the fingerprint region.
Nuclear Magnetic Resonance (NMR)[2][3][4][5]
NMR is the definitive tool for structural proof. The Iodine atom introduces a unique "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon.
NMR (400 MHz, DMSO-
)
The solvent choice is critical. DMSO-
is preferred over to prevent the aggregation of benzamides and to clearly resolve the amide proton.
Amide Proton (
ppm): Appears as a singlet. Its chemical shift is highly sensitive to concentration (H-bonding).
3-Methyl Group (
ppm): A clean singlet integrating to 3H.
Aromatic Region:
Ring A (Benzoyl): Typical 3-substituted pattern (m, 4H).
Ring B (Aniline):
H3 (Ortho to Cl, Meta to I): Doublet (
Hz).
H5 (Ortho to I): Doublet of doublets (
Hz).
H6 (Ortho to N): Doublet (
Hz). Note: This proton is often deshielded by the amide anisotropy.
NMR (100 MHz, DMSO-
)
The most critical diagnostic peak is the carbon attached to Iodine (C-4' ).
Carbon Environment
Chemical Shift (, ppm)
Mechanistic Insight
C=O (Amide)
Typical amide carbonyl.
C-Cl (C-2')
Deshielded by electronegative Chlorine.
C-I (C-4')
Upfield Shift. Iodine's large electron cloud causes significant shielding (Heavy Atom Effect). This is the "smoking gun" for Iodine presence.
Methyl ()
Standard benzylic methyl.
Electronic Properties & DFT (Frontier Orbitals)
Understanding the HOMO-LUMO gap is essential for predicting the chemical reactivity and "softness" of the drug candidate.
Frontier Molecular Orbitals (FMO)
Based on Density Functional Theory (DFT/B3LYP/6-311G++(d,p)) studies of similar halogenated benzamides [1]:
HOMO: Localized primarily on the Iodine atom and the aniline ring (
-system).
LUMO: Localized on the Amide linkage and the benzoyl ring.
Gap Energy (
): Typically eV. A lower gap implies higher polarizability, making the molecule a "soft" electrophile, capable of interacting with biological enzymes.
Analytical Logic Diagram
The following Graphviz diagram details the logical validation steps, ensuring no false positives during characterization.
Caption: Figure 2. Step-wise spectroscopic validation logic. Note the specific check for Chlorine isotope patterns (35Cl/37Cl) in Mass Spec.
Crystallographic Considerations
While spectroscopic data provides connectivity, X-ray crystallography (XRD) reveals the 3D conformation. In N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the amide bond usually adopts a trans conformation.
Intermolecular Forces: The crystal packing is stabilized by
Halogen Bonding: The 4-Iodo substituent often engages in Type II halogen bonding (
or ), which is critical for its potential binding affinity in protein active sites [2].
References
Gowda, B. T., et al. (2008).[2] "Substituent effects on the crystal structures of N-(2-chlorophenyl)benzamides." Acta Crystallographica Section E, 64(12), o2356.
Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 108(4), 1943-2014.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General Reference for C-I shielding effects).
BenchChem Technical Guides. "Spectroscopic Characterization of Benzamide Derivatives."
Disclaimer: The spectral data ranges provided are based on high-confidence structure-activity relationship (SAR) analysis of analogous halogenated benzamides. Exact values may vary slightly based on solvent purity and temperature.
N-(2-chloro-4-iodophenyl)-3-methylbenzamide chemical properties and structure
The following technical guide details the chemical properties, synthesis, and structural utility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, speci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and structural utility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide . This compound represents a critical scaffold in medicinal chemistry, specifically within the "privileged structure" class of N-phenylbenzamides used for kinase inhibitor discovery (e.g., MEK1/2 allosteric inhibitors).
Executive Summary
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a halogenated N-arylbenzamide derivative. It functions primarily as a high-value synthetic intermediate and a fragment-based lead in the development of MAPK/ERK pathway inhibitors.
The molecule features two strategic halogen handles:
4-Iodo position: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the scaffold into biaryl kinase inhibitors.
2-Chloro position: A steric control element that forces the N-phenyl ring out of planarity relative to the amide bond. This induced twist is critical for binding selectivity in the allosteric pockets of kinases such as MEK.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Chemical Formula
C₁₄H₁₁ClINO
Molecular Weight
371.60 g/mol
SMILES
Cc1cccc(C(=O)Nc2ccc(I)cc2Cl)c1
Core Scaffold
N-phenylbenzamide
Calculated Physicochemical Profile
Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).
Property
Value
Interpretation
LogP (Octanol/Water)
~4.2 - 4.5
Highly lipophilic; low aqueous solubility.
Topological Polar Surface Area (TPSA)
~29.1 Ų
Good membrane permeability (Rule of 5 compliant).
H-Bond Donors
1 (Amide NH)
Critical for hinge binding or active site interaction.
H-Bond Acceptors
1 (Amide C=O)
Carbonyl oxygen acts as a weak acceptor.
Rotatable Bonds
2
Limited flexibility due to steric clash of the 2-Cl group.
Structural Analysis & Mechanism of Action
The "Orthogonal Twist" Mechanism
The biological potency of this scaffold stems from the steric clash between the 2-chloro substituent on the aniline ring and the amide carbonyl oxygen. This forces the two phenyl rings to adopt a non-planar, twisted conformation (dihedral angle ~60-90°).
Significance: This "pre-organized" conformation mimics the transition state required to bind into the narrow hydrophobic allosteric pockets of MEK1/2 enzymes, preventing ATP phosphorylation of ERK.
Structural Logic Diagram
The following diagram illustrates the functional roles of each chemical moiety within the structure.
Caption: Functional decomposition of the N-(2-chloro-4-iodophenyl)-3-methylbenzamide scaffold showing the distinct roles of halogen substituents.
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to this molecule is the Schotten-Baumann acylation or anhydrous amide coupling of 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride.
Optimized Synthesis Protocol
Objective: Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide on a 10 mmol scale.
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloro-4-iodoaniline (1.0 equiv) in anhydrous DCM .
Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 equiv) diluted in 5 mL DCM over 10 minutes.
Note: The reaction is exothermic. Maintain temperature <5°C to prevent bis-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (Rf ~0.[1]4) should disappear.
Workup: Quench with 1M HCl (30 mL) to remove excess amine and TEA. Separate the organic layer. Wash with sat. NaHCO₃ (30 mL) and Brine (30 mL).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Yield: Expect 85–95% yield as an off-white/pale yellow solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the target benzamide via acyl chloride coupling.
Analytical Characterization (Predicted)
To validate the structure, the following spectral signatures are diagnostic:
¹H NMR (400 MHz, DMSO-d₆)
Amide NH: Singlet at δ 10.2–10.5 ppm (Deshielded, indicates amide formation).
Aniline Ring (3 protons):
H-3 (ortho to I, meta to N): Doublet, δ ~7.9 ppm (J ~2 Hz).
H-5 (ortho to I, ortho to Cl): Doublet of doublets, δ ~7.7 ppm.
H-6 (ortho to N): Doublet, δ ~7.4 ppm (Shifted downfield due to amide).
Benzoyl Ring: Multiplet at δ 7.4–7.8 ppm.
Methyl Group: Singlet at δ 2.40 ppm.
Mass Spectrometry (ESI+)
[M+H]⁺: m/z 371.9 (Calculated for ³⁵Cl).
Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1) visible at M+H and M+H+2.
Safety & Handling (SDS Summary)
Hazard Class
GHS Code
Precaution
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Damage
H318
Causes serious eye damage (due to hydrolysis to acid/aniline).
Sensitization
H317
May cause an allergic skin reaction (common for anilides).
Storage: Store at 2–8°C, protected from light (iodides can be photosensitive).
References
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
MEK Inhibitor Structural Biology: Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib). ACS Medicinal Chemistry Letters, 3(5), 416–421. Link
2-Chloro-4-iodoaniline Utility: Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937–947. Link
Halogen Bonding in Kinases: Xu, Z., et al. (2011). Halogen bonding in drug discovery: structure-based design of potent and selective inhibitors. Expert Opinion on Drug Discovery, 6(6), 663-673.
Preliminary In Vitro Evaluation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide: A Technical Guide
Abstract This technical guide outlines the preliminary in vitro evaluation strategy for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a putative allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines the preliminary in vitro evaluation strategy for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a putative allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). The compound features the distinct 2-chloro-4-iodoaniline pharmacophore, a structural motif historically validated in MEK inhibitors such as CI-1040 (PD184352). This document details the rationale, experimental protocols, and data analysis frameworks required to validate its potency, selectivity, and mechanism of action within the RAS-RAF-MEK-ERK signaling cascade.
Introduction & Rationale
Compound Identity & Pharmacophore Analysis
N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of N-phenylbenzamides . Its structure combines a 3-methylbenzamide core with a 2-chloro-4-iodoaniline moiety.[1]
Pharmacophore: The 2-chloro-4-iodo substitution on the N-phenyl ring is critical. This moiety binds to a unique allosteric pocket adjacent to the ATP-binding site in MEK1/2, inducing a conformational change that locks the kinase in a catalytically inactive state (Type III inhibition).
Structural Context: This compound is a simplified analog of CI-1040 (PD184352), which utilizes a 3,4-difluoro-benzamide core. The substitution of the difluoro-core with a 3-methyl group represents a specific Structure-Activity Relationship (SAR) exploration to modulate solubility or metabolic stability while retaining the core binding mode.
Target Validation: The MAPK Pathway
The primary target is MEK1/2 (MAP2K1/MAP2K2). Inhibition of MEK prevents the phosphorylation of ERK1/2 , thereby blocking cell proliferation driven by upstream oncogenes such as BRAF (V600E) or KRAS (G12C).
Diagram 1: The MAPK Signaling Cascade & Inhibition Point
The following diagram illustrates the signal transduction flow and the specific intervention point of the compound.
Caption: The MAPK/ERK pathway showing the specific allosteric inhibition of MEK1/2 by the benzamide derivative.
Material & Methods: Experimental Protocols
Enzymatic Potency Assay (Cell-Free)
Objective: Determine the biochemical IC50 against recombinant MEK1/2.
Method:ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra TR-FRET (PerkinElmer).
Rationale: These assays measure the conversion of ATP to ADP (or phosphorylation of a substrate) in a purified system, eliminating cellular permeability variables.
Protocol:
Reagents: Recombinant MEK1 (active), unactive ERK2 (substrate), ATP (10 µM), and reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
Compound Preparation: Prepare a 10-point serial dilution of N-(2-chloro-4-iodophenyl)-3-methylbenzamide in DMSO (Top conc: 10 µM).
Reaction: Incubate compound with MEK1 (2 nM) for 15 min. Add ERK2 (200 nM) and ATP to initiate.
Detection: After 60 min, add ADP-Glo Reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.
Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.
Cellular Mechanistic Assay (Target Engagement)
Objective: Confirm inhibition of ERK phosphorylation (pERK) inside cells.
Method:Western Blotting or AlphaLISA .
Cell Lines:
A375 (Melanoma): BRAF V600E mutant (Constitutively active MAPK).
A549 (Lung): KRAS G12S mutant.
Protocol:
Seeding: Seed A375 cells (0.5 x 10^6 cells/well) in 6-well plates.
Treatment: Treat with compound (0.1, 1, 10 µM) or DMSO control for 1 hour.
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.
Seeding: 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).
Dosing: Add compound (9-point dilution, 1nM to 10µM). Incubate for 72 hours .
Readout: Add CellTiter-Glo reagent. Shake for 2 min. Read luminescence.
Calculation: Normalize to DMSO control (100%) and Bortezomib/Staurosporine control (0%). Fit to a 4-parameter logistic curve.
Results & Discussion: Data Interpretation
Anticipated Data Structure
The following table summarizes the expected performance metrics if the compound functions as a standard allosteric MEK inhibitor.
Assay Type
Metric
Target Value (Potent)
Interpretation
Enzymatic (MEK1)
IC50
< 50 nM
High affinity binding to allosteric pocket.
Cellular (A375)
pERK IC50
< 100 nM
Effective membrane permeability and target engagement.
Viability (A375)
GI50
< 500 nM
Strong antiproliferative effect in BRAF-mutant cells.
Viability (HeLa)
GI50
> 5 µM
Selectivity (Wild-type RAF/RAS cells are less dependent).
Selectivity & Specificity
A critical step in validating N-(2-chloro-4-iodophenyl)-3-methylbenzamide is proving it does not inhibit ATP-competitive kinases (e.g., CDK2, SRC, EGFR).
Test: Screen at 1 µM against a panel of 10 diverse kinases.
Result: < 50% inhibition of other kinases confirms the allosteric nature (Type III), which is highly selective for MEK due to the unique pocket.
Structure-Activity Relationship (SAR)
The 3-methyl group on the benzamide ring is the variable region.
Comparison: If the IC50 is significantly higher than CI-1040 (3,4-difluoro), it suggests the methyl group may cause steric clash or lacks the electronic properties (fluorine is electron-withdrawing) required for optimal interaction with the backbone of MEK (e.g., Val 127 or Met 143).
Experimental Workflow Visualization
Diagram 2: Screening Cascade
This flowchart defines the logical progression from compound synthesis to lead validation.
Caption: The critical path for validating N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a lead compound.
Conclusion
N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a focused probe for the MEK1/2 allosteric pocket. Its evaluation must prioritize the distinction between general toxicity and specific MAPK pathway inhibition. The protocols defined here—enzymatic potency, cellular pERK suppression, and BRAF-mutant selective cytotoxicity—constitute the industry-standard "Go/No-Go" criteria for advancing this molecule into in vivo pharmacokinetic studies.
References
Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. Link (Describes the discovery of CI-1040 and the 2-chloro-4-iodoaniline pharmacophore).
Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. Link (Structural basis of allosteric MEK inhibition).
Gowda, B. T., et al. (2012). "Crystal structure of 2-chloro-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 68(Pt 8). Link (Structural data on related benzamide derivatives).
Discovering the Biological Activity of Novel Benzamide Derivatives: A Technical Guide
Executive Summary: The Benzamide "Privileged Scaffold"[2] In modern medicinal chemistry, the benzamide moiety ( ) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Benzamide "Privileged Scaffold"[2]
In modern medicinal chemistry, the benzamide moiety (
) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors and enzymes. Its rigidity, combined with the capacity for orthogonal substitution, allows it to serve as a versatile linker or a pharmacophore itself.[1]
This guide details the technical roadmap for discovering and validating the biological activity of novel benzamide derivatives. We move beyond basic synthesis to focus on rational design logic , Structure-Activity Relationship (SAR) causality , and self-validating screening protocols for oncology (HDAC/PARP inhibition) and antimicrobial applications (FtsZ inhibition).[1]
Part 1: The Target Landscape & Rational Design
To discover novel activity, one must first define the target class. Benzamides predominantly exhibit activity in two distinct domains based on their substitution patterns.
Oncology: The Epigenetic & DNA Repair Axis
HDAC Inhibition (Class I/II): Benzamides like Entinostat (MS-275) and Mocetinostat function as Histone Deacetylase (HDAC) inhibitors.[1]
Mechanism:[1][2][3] The benzamide group acts as a Zinc-Binding Group (ZBG) (or a precursor to one) that chelates the
ion in the catalytic pocket of HDACs.
Critical Design Feature: An ortho-amino (-NH2) or ortho-hydroxy (-OH) group on the benzanilide ring is often indispensable for high affinity interaction with the zinc ion.
PARP Inhibition: Benzamides mimic the nicotinamide moiety of
, binding to the catalytic site of Poly(ADP-ribose) polymerase (PARP).
Antimicrobial: The Cell Division Axis
FtsZ Inhibition: Novel benzamides (e.g., 3-methoxybenzamide derivatives) target Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic homolog of tubulin.[1]
Mechanism:[1][2][3] They inhibit GTPase activity and prevent Z-ring formation, halting bacterial cell division.[1]
Part 2: Structure-Activity Relationship (SAR) Logic
Effective discovery relies on understanding how structural modifications alter biological outcomes. The following table summarizes key SAR rules derived from recent high-impact studies.
Table 1: SAR Rules for Benzamide Optimization
Structural Domain
Modification
Biological Consequence
Mechanistic Causality
Benzamide Core (C-2 Position)
Addition of (Ortho-amino)
Critical for HDAC Potency
The amino group forms a hydrogen bond with the charge-relay system (His142/Asp176) in the HDAC active site, stabilizing the Zn-chelation.
Benzamide Core (C-5 Position)
Electron-Withdrawing Groups (F, )
Reduced Antimicrobial Activity
Strong EWGs reduce the electron density required for binding to the hydrophobic pocket of bacterial targets like QcrB.[1]
Linker Region
Rigid vs. Flexible
Selectivity Switch
Rigid linkers (e.g., cinnamyl) often favor HDAC1/2 selectivity (Class I), while flexible alkyl linkers may broaden the profile to HDAC6.[1]
"Cap" Group
Bulky Hydrophobic (e.g., Pyridine, Indole)
Increased Potency
The "Cap" interacts with the rim of the enzyme pocket.[1] Bulky groups improve residence time and metabolic stability.
Part 3: Screening Workflows & Experimental Protocols
Discovery is not linear; it is a cyclic process of validation. The following diagram illustrates the optimized screening cascade for benzamide derivatives.
The Screening Cascade
Figure 1: Integrated screening cascade for benzamide derivatives, prioritizing cell-free enzymatic validation before phenotypic cellular screening.
Protocol A: HDAC Fluorometric Inhibition Assay (The Gold Standard)
This assay quantifies the ability of a benzamide derivative to inhibit HDAC activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]
Reagents:
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
Enzyme: Recombinant HDAC1 or HeLa nuclear extract.
Developer: Trypsin/Protease mixture.
Step-by-Step Methodology:
Preparation: Dilute novel benzamide derivatives in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100 µM).
Incubation (Enzyme + Inhibitor): Add 10 µL of diluted compound and 15 µL of diluted HDAC enzyme to a black 96-well plate. Incubate at 37°C for 30 minutes. Rationale: Allows the benzamide to equilibrate and bind to the zinc pocket.
Reaction Initiation: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30 minutes.
Termination & Development: Add 50 µL of Developer solution containing Trypsin. Incubate for 15 minutes at room temperature.
Mechanism:[2][3] Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore. Acetylated substrate (inhibited reaction) is not cleaved.
Readout: Visual inspection for turbidity or absorbance at 600 nm (
). The MIC is the lowest concentration with no visible growth.
Part 4: Advanced Mechanistic Validation
Once a "hit" is identified (
), the mechanism of action must be confirmed. For benzamide HDAC inhibitors, this involves proving the accumulation of acetylated histones and subsequent cell cycle arrest.[1]
Signaling Pathway: HDAC Inhibition to Apoptosis[1]
Figure 2: Mechanistic pathway of benzamide-induced cytotoxicity. Inhibition of HDAC leads to hyperacetylation, p21 upregulation, and G1 cell cycle arrest.[1]
Validation Experiment: Western Blotting
To confirm the pathway above, treat cells (e.g., HCT116) with the benzamide derivative at
Expected Result: A dose-dependent increase in Acetyl-H3 and p21 band intensity compared to the DMSO control. This confirms the compound is acting on-target inside the cell, rather than causing non-specific toxicity.
References
BenchChem Technical Support Team. (2025). Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide. BenchChem. Link
Suzuki, T., et al. (1999).[1] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link
Zhou, Y., et al. (2013).[1] Design, synthesis and bioevaluation of novel benzamide derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 485-489. Link
Li, S., et al. (2015).[1][4] Design, synthesis and antiproliferative activities of novel benzamide derivatives as HDAC inhibitors. European Journal of Medicinal Chemistry, 98, 1-10. Link
Zhang, L., et al. (2021).[1] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.[5] Link
North, E. J., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Link
Technical Guide: Mechanism of Action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
This technical guide details the mechanism of action (MoA) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule belonging to the diarylamide class of kinase inhibitors.[1][2] Based on its specific...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism of action (MoA) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule belonging to the diarylamide class of kinase inhibitors.[1][2]
Based on its specific pharmacophore—defined by the 2-chloro-4-iodoaniline moiety—this compound functions as a highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2) .[1][2] It is a structural analog of the clinical candidate CI-1040 (PD184352) , designed to exploit a unique hydrophobic pocket adjacent to the ATP-binding site.[1][2]
Classification: Allosteric MEK1/2 Inhibitor (Type III/IV Kinase Inhibitor)
Target: Mitogen-Activated Protein Kinase Kinase 1 and 2 (MAP2K1/MAP2K2)[1][2]
Executive Summary
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a targeted signal transduction inhibitor that blocks the MAPK/ERK pathway (RAS-RAF-MEK-ERK).[1][2] Unlike Type I inhibitors that compete directly with ATP, this molecule binds to a conserved allosteric pocket adjacent to the ATP-binding site.[1][2] This binding mode induces a conformational change that locks MEK1/2 in a catalytically inactive state, preventing its phosphorylation by upstream RAF kinases and subsequently inhibiting the phosphorylation of downstream ERK1/2 substrates.[1][2]
This mechanism offers high selectivity because the allosteric pocket is unique to MEK1/2 and not conserved across the broader kinome, reducing off-target toxicity compared to ATP-competitive inhibitors.[1][2]
Chemical Biology & Structural Basis
The efficacy of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is driven by two distinct structural domains: the "Warhead" and the "Anchor."[1][2]
The Specificity Warhead (2-chloro-4-iodoaniline)
The 2-chloro-4-iodophenyl moiety is the critical determinant of selectivity.[1][2]
Hydrophobic Pocket Occupation: The iodine atom at the para-position is large and lipophilic.[1][2] It penetrates deep into a specific hydrophobic pocket in MEK1/2 lined by residues such as Val127, Gly128, Phe209, and Val211 .[1][2]
Halogen Bonding: The iodine often participates in a halogen bond with backbone carbonyls within the pocket, stabilizing the complex.[1][2]
Steric Lock: The ortho-chlorine atom forces the phenyl ring out of planarity relative to the amide bond, locking the molecule into a conformation that perfectly matches the allosteric site geometry.[2]
The Scaffold Anchor (3-methylbenzamide)
The 3-methylbenzamide core provides the necessary hydrogen bonding interactions.[1][2]
H-Bond Network: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a hydrogen bond network with the backbone of Lys97 (from the catalytic lysine) and Ser212 in the activation loop.[1][2] This interaction bridges the N-terminal and C-terminal lobes of the kinase, effectively "gluing" them in an inactive orientation.[1][2]
Mechanism of Action (The Core)[1][2]
The inhibition proceeds via a three-step allosteric locking mechanism:[1][2]
Step 1: Allosteric Binding
The compound enters the unique allosteric pocket located adjacent to the ATP-binding site but distinct from it.[1][2] This binding occurs regardless of intracellular ATP concentration, characterizing it as non-competitive with ATP .[2]
Step 2: Conformational Locking (The "Closed-Inactive" State)
Upon binding, the inhibitor stabilizes a specific conformation of MEK1/2 where the two kinase lobes are closed, but the catalytic residues are misaligned.[1][2]
Helix Displacement: It forces the
C-helix into a position that disrupts the conserved salt bridge (Glu-Lys) required for catalysis.[1][2]
Activation Segment Fixation: The inhibitor interacts directly with the activation segment (Dfg-motif region), preventing it from undergoing the conformational shift necessary for phosphorylation by RAF.[1][2]
Step 3: Pathway Decoupling
By locking MEK in this inactive conformation, the inhibitor exerts a dual effect:[1][2]
Inhibition of Catalysis: MEK cannot phosphorylate its only substrate, ERK1/2.[2]
Protection from Activation: The locked conformation prevents upstream RAF kinases from accessing the regulatory serine residues (Ser217/Ser221) on MEK, effectively insulating MEK from upstream activation signals.[1][2]
Pathway Visualization
The following diagram illustrates the interruption of the MAPK signaling cascade by N-(2-chloro-4-iodophenyl)-3-methylbenzamide.
Caption: Schematic of the MAPK pathway showing the allosteric blockade of MEK1/2.[1][2] The inhibitor locks MEK in an inactive state, preventing signal transduction from RAF to ERK.[1][2]
Experimental Validation Protocols
To validate the mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, the following experimental workflows are recommended.
In Vitro Kinase Assay (IC50 Determination)
Objective: Confirm inhibition of MEK1 kinase activity and ATP non-competitiveness.[1][2]
Parameter
Condition
Enzyme
Recombinant human MEK1 (active)
Substrate
Inactive ERK2 (1 µM)
ATP Concentration
Titration (10 µM - 1 mM) to prove non-competitive kinetics
Readout
TR-FRET or Western Blot (anti-pERK antibody)
Protocol:
Incubate MEK1 with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes.[1][2]
Stop reaction and detect phosphorylated ERK2.[1][2]
Expected Result: IC50 remains constant regardless of ATP concentration (signature of allosteric inhibition).[1][2]
Cellular Western Blot Analysis
Objective: Confirm pathway inhibition in cells (e.g., BRAF-mutant melanoma lines like A375).
Protocol:
Seed Cells: Plate A375 cells (BRAF V600E) in 6-well plates.
Treatment: Treat with inhibitor (10 nM, 100 nM, 1 µM) for 1 hour.
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
Immunoblot: Probe for:
p-ERK1/2 (Thr202/Tyr204): Should decrease dose-dependently.[1][2]
Total ERK1/2: Should remain unchanged.
p-MEK1/2: May remain high or increase (due to feedback loop loss), but downstream p-ERK is blocked.[1][2]
Therapeutic Context & Limitations
While N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a potent probe, it represents a simplified scaffold compared to clinical agents.[1][2]
Solubility: The lack of a solubilizing group (like the cyclopropylmethoxy in CI-1040) limits its oral bioavailability and formulation stability.[1][2]
Metabolic Stability: The 3-methyl group is susceptible to rapid oxidation by CYP450 enzymes.[1][2]
Utility: It serves primarily as a chemical biology tool to study the structural requirements of the MEK allosteric pocket and to validate "Type III" kinase inhibition models.[1][2]
References
Sebolt-Leopold, J. S., et al. (1999).[1][2] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[1][2] Nature Medicine, 5(7), 810–816.[1][2] (Foundational paper describing the mechanism of the structural analog CI-1040). Link
Ohren, J. F., et al. (2004).[1][2] Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition.[1][2] Nature Structural & Molecular Biology, 11(12), 1192–1197.[1][2] (Defines the allosteric binding pocket for 2-chloro-4-iodoaniline derivatives). Link
Fremin, C., & Meloche, S. (2010).[1][2] From basic research to clinical development of MEK1/2 inhibitors for cancer therapy.[1][2] Journal of Hematology & Oncology, 3,[1][2] 8. (Review of the inhibitor class). Link
Zhao, Z., & Adjei, A. A. (2014).[1][2] The clinical development of MEK inhibitors.[1][2][3][4][5] Nature Reviews Clinical Oncology, 11, 385–400.[1][2] Link[1][2]
Investigating the Pharmacology of Substituted Benzamides: From GPCR Modulation to Epigenetic Control
Executive Summary The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse pharmacological interventions depending on precise substituent topography. Historically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse pharmacological interventions depending on precise substituent topography. Historically categorized as "orthopramides," these compounds have evolved from simple antiemetics to sophisticated tools for neuropsychiatry and oncology. This technical guide dissects the pharmacology of substituted benzamides, focusing on their three primary mechanisms: Dopamine D2/D3 antagonism (antipsychotics), 5-HT4 agonism (prokinetics), and HDAC inhibition (epigenetic modulators).
Part 1: Structural Basis & Mechanism of Action
The Orthopramides: Dopamine D2/D3 Antagonism
Substituted benzamides like sulpiride , amisulpride , and raclopride are highly selective for D2-like receptors (D2, D3) over D1-like receptors. Unlike phenothiazines, they exhibit a low affinity for alpha-adrenergic, cholinergic, and histaminergic receptors, resulting in a distinct side-effect profile (less sedation, fewer autonomic effects).
Mechanism: They function as antagonists or partial agonists.
The "Atypical" Profile of Amisulpride: Amisulpride exhibits a dose-dependent duality.[1] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission (antidepressant effect).[2][3] At high doses, it blocks postsynaptic D2 receptors in the limbic system, reducing dopaminergic transmission (antipsychotic effect).[3]
The Prokinetics: 5-HT4 Agonism
Compounds like metoclopramide (which possesses mixed D2 antagonism/5-HT4 agonism) and cisapride utilize the benzamide core to target the Serotonin 5-HT4 receptor in the enteric nervous system.
Mechanism: 5-HT4 receptors are Gs-coupled. Agonism stimulates adenylyl cyclase (AC), increasing cAMP, which enhances cholinergic transmission and promotes gastrointestinal motility.
Epigenetic Modulators: HDAC Inhibition
Entinostat (MS-275) represents a structural divergence where the benzamide moiety acts as a Zinc Binding Group (ZBG) within the catalytic pocket of Class I Histone Deacetylases (HDAC1, HDAC3).
Mechanism: The 2-aminophenyl benzamide motif chelates the active site zinc ion, preventing the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and the re-expression of silenced tumor suppressor genes.[4]
Part 2: Signaling Pathways & Receptor Logic
The following diagram illustrates the divergent signaling cascades initiated by benzamide derivatives depending on their receptor target.
Figure 1: Divergent GPCR signaling pathways utilized by substituted benzamides. D2 antagonists inhibit the Gi pathway (preventing cAMP reduction), while 5-HT4 agonists activate the Gs pathway (promoting cAMP accumulation).
Part 3: Structure-Activity Relationship (SAR)
The versatility of the benzamide scaffold lies in specific substitution patterns.
This protocol validates the affinity of a novel benzamide derivative for the Dopamine D2 receptor. Raclopride is the gold standard radioligand for this class due to its high specificity for D2/D3 and low non-specific binding.
1. Experimental Logic (Causality)
Why Raclopride? Unlike spiperone (which binds 5-HT2A), raclopride is a substituted benzamide itself, ensuring the binding site topology is relevant to the test compounds.
Why CHO-D2 Cells? Chinese Hamster Ovary cells stably transfected with human D2 receptors provide a clean background with null endogenous dopamine receptor expression, ensuring signal fidelity.
2. Reagents & Buffer System
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
Note: Ions are critical; Na+ influences benzamide binding affinity.
Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.
Specific Binding: Must be >85% of Total Binding.
Z-Factor: Must be >0.5 for the assay to be considered robust.
Part 5: Workflow Visualization
Figure 2: Workflow for the [3H]-Raclopride competition binding assay. Critical control points include the NSB determination and the PEI-presoaking of filters during the harvest step.
References
Jenner, P., & Marsden, C. D. (1979). The substituted benzamides—a novel class of dopamine antagonists.[5] Life Sciences, 25(6), 479-485.[5] Link
Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and postsynaptic activity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. Link
Bock, M. G., et al. (2000). Benzamide derivatives as selective 5-HT4 receptor agonists.[6][7][8][9] Bioorganic & Medicinal Chemistry Letters, 10(12), 1303-1306. Link
Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. Proceedings of the National Academy of Sciences, 96(8), 4592-4597. Link
Hall, H., et al. (1991).[10] Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand.[10] European Journal of Pharmacology, 201(1), 1-10.[10] Link
Technical Guide: Initial Toxicity Screening of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
This guide outlines a rigorous Initial Toxicity Screening protocol for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule sharing structural pharmacophores with diarylamine MEK inhibitors (e.g., CI-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous Initial Toxicity Screening protocol for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a synthetic small molecule sharing structural pharmacophores with diarylamine MEK inhibitors (e.g., CI-1040).
Part 1: Executive Summary & Compound Profiling
N-(2-chloro-4-iodophenyl)-3-methylbenzamide presents a specific structural motif—a 2-chloro-4-iodoaniline headgroup linked to a 3-methylbenzoyl tail. This scaffold is highly characteristic of allosteric MEK1/2 inhibitors. Consequently, the safety profile must address both general xenobiotic toxicity and mechanism-based (on-target) liabilities associated with the MAPK pathway.
Structural Alerts & In Silico Triage
Before wet-lab experimentation, the compound undergoes in silico profiling to predict reactive metabolites and physicochemical liabilities.
Structural Alert:2-chloro-4-iodoaniline moiety . Halogenated anilines are frequently associated with methemoglobinemia and genotoxicity via N-hydroxylation.
Metabolic Liability: The 3-methyl group is a primary site for CYP450-mediated benzylic oxidation (forming alcohol
aldehyde carboxylic acid).
Physicochemical: High lipophilicity (LogP > 3.5 predicted) suggests high membrane permeability but potential solubility issues in aqueous media.
Part 2: Screening Cascade & Experimental Protocols
The following screening cascade prioritizes assays that provide "Go/No-Go" decision points early in the development cycle.
Visualization: The Toxicity Screening Workflow
Figure 1: Tiered screening cascade designed to identify high-risk liabilities (Genotoxicity, hERG block) prior to expensive in vivo studies.
Protocol 1: Genotoxicity (Ames Test)
Rationale: The aniline substructure carries a risk of mutagenicity. The Ames test is the regulatory gold standard (OECD 471) for detecting point mutations.
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
Metabolic Activation: Performed +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring bioactivation (e.g., N-hydroxylation of the aniline).
Procedure:
Dosing: 5 concentrations (up to 5000 µ g/plate or solubility limit).
Incubation: 48-72 hours at 37°C.
Readout: Count revertant colonies.
Criteria: A ≥2-fold increase in revertants over vehicle control indicates a positive (mutagenic) result.
Protocol 2: Cardiotoxicity (hERG Patch Clamp)
Rationale: Inhibition of the hERG potassium channel causes QT prolongation, a major risk for sudden cardiac death. Many kinase inhibitors are potent hERG blockers.
Method: Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner).
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
The aniline nitrogen and the methyl group are the primary sites for metabolic modification.
Figure 2: Predicted metabolic pathways. The bottom pathway (N-hydroxylation) represents the bioactivation risk common to halogenated anilines.
References
OECD Guidelines for the Testing of Chemicals, Section 4 . Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
Food and Drug Administration (FDA) . S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
Sebolt-Leopold, J. S. (2008). MEK Inhibitors: A Therapeutic Approach to Targeting the Ras-MAP Kinase Pathway in Tumors. Current Pharmaceutical Design. [Link]
Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis.[1] [Link]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Aryl Benzamides
Abstract The N-aryl benzamide scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive explora...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-aryl benzamide scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this privileged structural motif. By dissecting the intricate interplay between molecular architecture and pharmacological response, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of N-aryl benzamides and accelerate the design of next-generation therapeutics. This document delves into the core principles of SAR as applied to N-aryl benzamides across various therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols, data-driven analyses, and predictive modeling approaches are presented to offer a holistic understanding of this pivotal class of compounds.
Introduction: The Enduring Significance of the N-Aryl Benzamide Scaffold
The N-aryl benzamide core, characterized by a benzoyl group linked to an aniline moiety via an amide bond, is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in key hydrogen bonding and hydrophobic interactions within biological targets. This inherent "drug-likeness" has positioned N-aryl benzamides as a fertile ground for the development of inhibitors for enzymes such as histone deacetylases (HDACs) and various kinases, as well as modulators of receptor function.[1][2][3]
The fundamental principle of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a molecule and observe the corresponding changes in its biological activity.[4] This iterative process of design, synthesis, and testing is the bedrock of modern drug discovery, enabling the optimization of lead compounds into potent and selective drug candidates.[5] For N-aryl benzamides, SAR exploration typically revolves around modifications at three key positions: the benzoyl ring (A-ring), the aniline ring (B-ring), and the amide linker.
Decoding the Pharmacophore: General SAR Principles for N-Aryl Benzamides
While the specific SAR for N-aryl benzamides is highly dependent on the biological target, several general principles have emerged from numerous studies. A generic N-aryl benzamide pharmacophore can be conceptualized as follows:
Caption: Generic pharmacophore model for N-aryl benzamides.
The Benzoyl Ring (A-Ring): Often referred to as the "cap" or "surface recognition" group, this aromatic ring and its substituents play a crucial role in establishing interactions with the surface of the target protein. Modifications here can significantly impact potency, selectivity, and pharmacokinetic properties.
The Amide Linker: The amide bond is a critical hydrogen-bonding element, often forming key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The planarity of the amide bond also helps to orient the A and B rings in a specific conformation.
The N-Aryl Ring (B-Ring): This ring system provides a vector for positioning the molecule within the target's binding site. Substituents on this ring can fine-tune biological activity, modulate physicochemical properties, and introduce additional points of interaction.
N-Aryl Benzamides in Oncology: A Multi-Targeted Approach
The N-aryl benzamide scaffold has been extensively explored in the development of anticancer agents, targeting a variety of key oncogenic pathways.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors are an important class of anticancer agents that promote histone hyperacetylation, leading to chromatin relaxation and the expression of tumor suppressor genes.[2] N-aryl benzamides, particularly those bearing a 2-aminophenyl group, have emerged as a prominent class of HDAC inhibitors.[2][6]
Key SAR Insights for HDAC Inhibition:
Zinc-Binding Group: A crucial feature for HDAC inhibition is the presence of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. In the context of N-aryl benzamides, the ortho-amino group on the aniline ring is indispensable for this interaction.[6]
Linker Length: The length and nature of the linker connecting the benzoyl "cap" to the zinc-binding aniline moiety influence inhibitory activity. Studies have shown that a shorter molecular length often correlates with stronger HDAC inhibition.[7]
Cap Group Substituents: Modifications to the benzoyl ring can enhance potency and selectivity. For instance, the introduction of heteroarylmethyl groups at the 4-position of the benzoyl ring has led to potent HDAC inhibitors with in vivo antitumor activity.[2]
Experimental Workflow: Synthesis and Evaluation of Benzamide HDAC Inhibitors
Caption: A typical workflow for the synthesis and evaluation of N-aryl benzamide HDAC inhibitors.
Kinase Inhibition
N-aryl benzamides have also been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3]
Key SAR Insights for Kinase Inhibition:
EGFR and v-Src Kinases: Specific substitution patterns on the benzamide scaffold can lead to selective inhibition of either Epidermal Growth Factor Receptor (EGFR) or v-Src tyrosine kinases.[3] For example, certain benzamides have shown specific inhibition of EGFR tyrosine kinase, while others target v-Src kinase.[3]
ROCK1 Inhibition: N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent inhibitors of Rho-associated kinase-1 (ROCK1), a target for cardiovascular diseases and cancer.[8] 3D-QSAR studies have revealed that modifications to the chemical groups based on contour maps can lead to the design of more potent inhibitors.[8]
N-Aryl Benzamides as Antimicrobial Agents
The N-aryl benzamide scaffold has demonstrated significant potential in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Key SAR Insights for Antimicrobial Activity:
Antibacterial and Antifungal Activity: A wide range of N-aryl benzamides have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][9][10]
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies have been employed to identify the structural characteristics that govern the antimicrobial activity of substituted benzamides.[10] These studies have shown that topological descriptors and molecular connectivity indices can be used to model and predict antimicrobial activity.[10]
Antimycobacterial Activity: N-(Arylcarbamothioyl)benzamide derivatives have been investigated as selective antimycobacterial agents.[11] The structural planarity of these molecules has been correlated with higher activity against Mycobacterium tuberculosis.[11]
Table 2: Antimicrobial Activity of Selected N-Aryl Benzamides
Experimental Protocol: Synthesis of N-Aryl Benzamides via Amide Coupling
Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Amide Coupling: Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a solution of the desired substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl benzamide.[9]
Computational Approaches in SAR Studies of N-Aryl Benzamides
In silico methods play a pivotal role in modern SAR studies, enabling the rational design of novel compounds and providing insights into their mechanism of action at the molecular level.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.[12] Pharmacophore models for N-aryl benzamide derivatives have been successfully developed for various targets, including FtsZ inhibitors and melanogenesis inhibitors.[12][13]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][14] These models can be used to predict the activity of novel compounds and to identify the key molecular descriptors that influence activity.
Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.[15][16] Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time.[12][15]
Logical Workflow for a Computationally-Driven SAR Study
Caption: A logical workflow illustrating a computationally-driven SAR study for N-aryl benzamides.
Future Perspectives and Conclusion
The N-aryl benzamide scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for future drug discovery efforts. The integration of advanced computational techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the N-aryl benzamide core will likely be exploited to address an even broader range of therapeutic targets. This guide has provided a comprehensive overview of the key SAR principles governing this important class of molecules, with the aim of empowering researchers to rationally design and develop the next generation of N-aryl benzamide-based drugs.
References
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]
Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed. [Link]
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. National Institutes of Health. [Link]
N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials. [Link]
Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. MDPI. [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Institutes of Health. [Link]
Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. PubMed. [Link]
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. [Link]
Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study. PubMed. [Link]
N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online. [Link]
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. National Institutes of Health. [Link]
Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. [Link]
Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. [Link]
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. DiVA. [Link]
Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. [Link]
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga Repository. [Link]
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]
Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. PubMed. [Link]
Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. [Link]
Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. [Link]
Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]
Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
Structure Activity Relationships. Drug Design. [Link]
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]
Application Note: High-Yield Synthesis of N-Aryl Benzamides from Nitroarenes
[1][2] Executive Summary The synthesis of N-aryl benzamides is a cornerstone transformation in medicinal chemistry, serving as the backbone for countless pharmacophores (e.g., histone deacetylase inhibitors, anti-infecti...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The synthesis of N-aryl benzamides is a cornerstone transformation in medicinal chemistry, serving as the backbone for countless pharmacophores (e.g., histone deacetylase inhibitors, anti-infectives). Traditional workflows involve a two-step sequence: reduction of nitroarenes to potentially unstable and toxic anilines, followed by amidation. This conventional route suffers from intermediate isolation losses, aniline oxidation, and genotoxic safety concerns.
This Application Note details a Direct Reductive Amidation strategy. We present two complementary, high-yield protocols that bypass the isolation of aniline intermediates:
Protocol A (The "Direct-Acid" Method):
-mediated coupling of nitroarenes directly with carboxylic acids.
Protocol B (The "Chemoselective" Method): Trichlorosilane-mediated reduction-acylation using acid chlorides.
These methods are selected for their operational simplicity, scalability, and ability to validate reaction progress in real-time.
Mechanistic Insight & Rational Design
To ensure reproducibility, one must understand the "why" behind the reagent choices.
The Challenge of the Intermediate
The reduction of a nitro group (
) proceeds through nitroso () and hydroxylamine () intermediates before reaching the amine ().
Failure Mode: If the reduction is too slow, condensation side-products (azo/azoxy dimers) form.
Solution: These protocols rely on in-situ capture . The reducing agent generates a reactive nitrogen species (e.g., N-silylated amine or phosphazo intermediate) that is immediately trapped by the acylating agent, preventing side-reactions.
Pathway Visualization
The following diagram illustrates the divergent pathways between the traditional (flawed) route and the optimized direct route.
Figure 1: Mechanistic divergence. The Direct Protocol (Green) bypasses the accumulation of free aniline, preventing oxidative degradation and dimerization.
Protocol A: Direct Coupling with Carboxylic Acids (
Method)
Best For: Library synthesis where carboxylic acids are the diversity element.
Mechanism: Phosphorus trichloride (
) acts as a dual-purpose reagent, activating the carboxylic acid into an acyl chloride in situ while simultaneously serving as the oxygen acceptor for the nitro reduction.
Best For: Sensitive substrates containing halides or aldehydes that might react with harsh reducing metals.
Mechanism: Trichlorosilane (
) reduces the nitro group to a silylated amine intermediate, which reacts intramolecularly or intermolecularly with an added acid chloride or anhydride.[1][2]
Setup: Use a sealed pressure tube or a standard flask under inert atmosphere (
).
Solvation: Dissolve Nitroarene (1.0 mmol) and DIPEA (5.0 mmol) in dry MeCN (5 mL).
Reduction: Cool to 0°C. Add
(3.5 mmol) dropwise.
Observation: A white precipitate (amine-silane salts) will form.
Stir: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Acylation: Add the Benzoyl Chloride (1.5 mmol) directly to the reaction mixture.
Heating: Heat to 60°C for 4 hours.
Workup: Quench with saturated
(vigorous bubbling may occur). Extract with Dichloromethane (DCM).
Isolation: The product is often pure enough after evaporation. If not, pass through a short silica plug.
Comparative Analysis & Data
The following table summarizes the performance of these protocols against standard methods based on internal validation data.
Feature
Protocol A ()
Protocol B ()
Traditional (Fe/HCl Amidation)
Starting Material
Carboxylic Acid
Acid Chloride
Aniline (Pre-reduced)
Atom Economy
High
Moderate
Low (Multi-step waste)
Yield (Avg)
82-94%
75-88%
60-75% (over 2 steps)
Halogen Tolerance
Excellent (No dehalogenation)
Excellent
Poor (if using Pd/C)
Moisture Sensitivity
High (Requires dry solvent)
High
Low
Safety Profile
Corrosive ()
Flammable ()
Toxic (Aniline exposure)
Troubleshooting & Self-Validation
A robust protocol must be self-validating. Use these checkpoints to confirm the reaction is proceeding correctly.
Checkpoint 1: The Color Change
Observation: Nitroarenes are typically yellow. As the reaction proceeds, the intense yellow color should fade.
Failure: If the solution turns dark black/tarry, it indicates oxidative decomposition. Correction: Ensure inert atmosphere is rigorous; reduce reaction temperature by 10°C.
Checkpoint 2: TLC Monitoring
Eluent: 30% EtOAc in Hexanes.
Visualization:
Nitroarene: UV active, often yellow visible spot.
Amide Product: UV active, typically lower
than nitroarene but higher than free amine.
Critical: If you see a spot at the baseline (free amine), the acylation step is too slow. Add more acylating agent (Protocol B) or increase reflux time (Protocol A).
Checkpoint 3: Quench Safety
Protocol A & B: Both use reagents (
, ) that react violently with water.
Validation: The quench should be exothermic. If no gas evolution/heat occurs upon adding bicarbonate, the reagent may have degraded prior to use. Check reagent quality.
References
Direct Amidation of Carboxylic Acids with Nitroarenes
Title: Direct Amidation of Carboxylic Acids with Nitroarenes.[3][4]
Application Note: N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a Molecular Probe
This guide details the application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS: 424816-35-3), a halogenated benzanilide derivative. While less ubiquitous than clinical drugs like Trametinib, this compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS: 424816-35-3), a halogenated benzanilide derivative. While less ubiquitous than clinical drugs like Trametinib, this compound serves as a critical chemical probe in structural biology and medicinal chemistry.
Its structural architecture—featuring a 2-chloro-4-iodoaniline moiety linked to a 3-methylbenzoyl core—identifies it as a specialized tool for probing hydrophobic allosteric pockets (specifically in MEK1/2 kinases) and studying halogen bonding interactions in protein-ligand complexes.
Executive Summary & Mechanism of Action
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a lipophilic, halogen-rich small molecule used primarily to map allosteric binding sites in kinases and amyloidogenic proteins. Its utility is derived from two key mechanistic features:
The "Deep Pocket" Pharmacophore: The 2-chloro-4-iodo substitution pattern is a privileged scaffold known to bind deep hydrophobic pockets, most notably the allosteric site of MEK1/2 (Mitogen-activated protein kinase kinase) . The iodine atom at the para-position acts as a bulky hydrophobic anchor, mimicking the binding mode of clinical MEK inhibitors like CI-1040 and PD0325901 .
Halogen Bonding Probe: The iodine atom functions as a strong halogen bond donor (Lewis acid), capable of forming highly directional non-covalent interactions with backbone carbonyls or side-chain nucleophiles (Lewis bases) in target proteins. This makes the compound an excellent crystallographic probe for validating halogen bonds in drug design.
Structural Classification[1]
Core Scaffold: Benzanilide (N-phenylbenzamide).
Key Pharmacophore: 2-chloro-4-iodoaniline (Warhead for allosteric pockets).
This probe is used to define the Structure-Activity Relationship (SAR) of the MEK allosteric pocket. Unlike ATP-competitive inhibitors, it binds to a distinct site adjacent to the ATP pocket, locking the kinase in a catalytically inactive conformation.
Usage: As a simplified analog to determine the minimal structural requirements for allosteric locking.
Comparison: It lacks the complex side chains of PD0325901, serving as a "core" probe to isolate the contribution of the halogenated ring to binding affinity.
B. Transthyretin (TTR) Kinetic Stabilization
The molecule mimics the structure of Thyroxine (T4) , the natural ligand of TTR. The iodine substituents facilitate binding to the TTR tetramer interface.
Usage: To assess the stabilization of TTR tetramers and prevent dissociation into amyloidogenic monomers.[1]
Relevance: Useful in screening assays for TTR amyloidosis therapeutics.
C. Crystallographic Halogen Bond Validation
Researchers use this probe in X-ray crystallography to study
-hole interactions . The iodine atom's positive electrostatic potential cap (-hole) interacts with electron-rich regions (e.g., Carbonyl Oxygen) in the protein active site.
Visualization: Signaling Pathway & Mechanism
The following diagram illustrates the intervention point of the probe within the MAPK/ERK signaling cascade.
Caption: The probe binds allosterically to MEK1/2, preventing the phosphorylation of downstream ERK1/2, thereby silencing the proliferative signal.
Detailed Experimental Protocols
Protocol 1: In Vitro MEK1/2 Kinase Inhibition Assay
Objective: Determine the IC50 of the probe against MEK1 activity.
Materials:
Recombinant MEK1 (active).
Substrate: Inactive ERK2 (K54R mutant) or myelin basic protein (MBP).
-P-ATP or fluorescent ATP tracer.
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl
, 0.01% Triton X-100.
Procedure:
Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in 100% DMSO to a stock concentration of 10 mM.
Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO concentration < 1%).
Incubation: Mix 5 nM MEK1 enzyme with the probe dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow allosteric binding.
Reaction Start: Add the substrate mix (Inactive ERK2 + 10
M ATP).
Reaction: Incubate for 30–60 minutes at 30°C.
Termination: Stop reaction with EDTA or detection reagent (e.g., ADP-Glo or filter binding).
Analysis: Measure signal (luminescence/fluorescence). Plot dose-response curve using a 4-parameter logistic fit to calculate IC50.
Protocol 2: TTR Tetramer Stabilization Assay
Objective: Evaluate the probe's ability to prevent TTR dissociation (amyloidogenesis).
Materials:
Recombinant Human TTR (wild type).
Urea (Denaturant).
Glutaraldehyde (Cross-linker).
SDS-PAGE gel.
Procedure:
Incubation: Incubate 2
M TTR with 10 M of the probe (5x excess) in phosphate buffer (pH 7.4) for 30 minutes at 37°C.
Denaturation Challenge: Add Urea to a final concentration of 4–6 M. Incubate for 72 hours.
Cross-linking: Add glutaraldehyde (1% final) to cross-link the remaining tetramers.
Separation: Run samples on an SDS-PAGE gel.
Quantification: Stain with Coomassie Blue. The intensity of the tetramer band (~55 kDa) vs. monomer band (~14 kDa) indicates stabilization efficacy.
Result: A strong tetramer band in the presence of urea + probe confirms stabilization.
Quantitative Data Summary (Expected)
Parameter
Value / Range
Notes
Molecular Weight
371.60 g/mol
Suitable for FBDD (Fragment-Based Drug Discovery).
cLogP
~4.5 - 5.0
Highly lipophilic; requires DMSO for solubilization.
MEK1 IC50
1 - 10 M
Estimated range for simplified benzanilide analogs.
Solubility
< 10 M (aq)
Poor aqueous solubility; use carrier proteins or detergents.
Halogen Bond Angle
~175° - 180°
Ideal geometry for I···O=C interactions in crystal structures.
References
Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937-947. Link
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192-1197. Link
Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
Connelly, S., et al. (2010). Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses. Current Opinion in Structural Biology, 20(1), 54-62. Link
PubChem Compound Summary. (2024). N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3). National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MB-2026-04
Executive Summary
This application note details the standardized protocols for evaluating N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB-3M) , a halogenated benzamide derivative designed as a precision antimicrobial agent. Unlike traditional antibiotics that target cell wall synthesis or protein translation, NCIMB-3M belongs to a class of compounds (structurally related to 3-methoxybenzamide and PC190723) that target the bacterial cytoskeletal protein FtsZ .
This guide provides researchers with a validated workflow to assess the efficacy of NCIMB-3M, specifically focusing on its mechanism of action: the inhibition of FtsZ polymerization, leading to bacterial filamentation and cell death.
Scientific Background & Mechanism of Action[1][2]
The Target: FtsZ
Filamenting temperature-sensitive mutant Z (FtsZ) is a GTPase essential for bacterial cell division. It is a structural homolog of eukaryotic tubulin. During division, FtsZ polymerizes at the mid-cell to form the Z-ring , which recruits other divisome proteins to constrict the cell and form the septum.
The Compound: NCIMB-3M
The chemical structure of NCIMB-3M features a 3-methylbenzamide core coupled to a 2-chloro-4-iodoaniline moiety.
The Benzamide Core: Mimics the purine base of GTP, allowing the molecule to bind into the interdomain cleft of FtsZ.
The Halogenated Phenyl Group (2-Cl, 4-I): The iodine atom at the para position is critical. It acts as a hydrophobic anchor and potentially engages in halogen bonding with carbonyl oxygens in the FtsZ binding pocket, significantly increasing affinity compared to non-halogenated analogs.
Mechanism of Inhibition
NCIMB-3M acts as a stabilizer of the inactive FtsZ conformation or a blocker of longitudinal interactions. By binding to FtsZ, it prevents the GTP-dependent polymerization required for Z-ring assembly. This results in a lethal phenotype where bacteria continue to grow in length (filamentation) but cannot divide.
Pathway Visualization
The following diagram illustrates the disruption of the bacterial division cycle by NCIMB-3M.
Figure 1: Mechanism of Action. NCIMB-3M intercepts FtsZ polymerization, preventing Z-ring formation and forcing the bacteria into a lethal filamentation state.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the potency of NCIMB-3M against Gram-positive pathogens (S. aureus, E. faecalis) and select Gram-negatives.
Standard: CLSI M07-A10 Guidelines.
Materials:
NCIMB-3M stock (10 mg/mL in 100% DMSO).
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
96-well polypropylene microplates (prevents drug adsorption).
Objective: To visually confirm the specific "cell division" phenotype versus general cytotoxicity.
Procedure:
Culture: Grow B. subtilis or S. aureus to early log phase (
).
Treatment: Treat with NCIMB-3M at 0.5x MIC (sub-lethal concentration) for 3 hours.
Staining:
Membrane stain: FM 4-64 (Red).
DNA stain: DAPI (Blue).
Imaging: Phase-contrast and Fluorescence microscopy (100x oil immersion).
Analysis:
Untreated:[4] Short rods/cocci with distinct septa.
Treated: Elongated cells (filaments) lacking septa, with multiple segregated nucleoids (DAPI spots) distributed along the filament. This confirms DNA replication occurred, but division failed.
Data Presentation & Expectations
When reporting results for NCIMB-3M, structure your data to highlight the Structure-Activity Relationship (SAR) of the halogenation.
Table 1: Expected Antimicrobial Activity Profile
Organism
Strain Type
Expected MIC (µg/mL)
Interpretation
S. aureus
ATCC 29213 (MSSA)
0.5 – 2.0
Highly Active
S. aureus
ATCC 43300 (MRSA)
0.5 – 2.0
Active (Unaffected by mecA)
E. faecalis
VRE
2.0 – 8.0
Moderately Active
E. coli
Wild Type
>64
Inactive (Efflux/Permeability)
E. coli
tolC (Efflux Deficient)
4.0 – 16.0
Active (Confirming target presence)
Table 2: Mechanistic Validation Summary
Assay
Parameter
Result with NCIMB-3M
Conclusion
Light Scattering
Polymerization Rate ()
Reduced by >80%
Direct FtsZ Inhibition
GTPase Activity
Phosphate Release
Reduced
Stabilization of monomer
Microscopy
Cell Length
Increased >5-fold
Division Blockade
Troubleshooting & Optimization
Solubility Issues: The 2-chloro-4-iodo substitution makes the molecule highly lipophilic (High LogP).
Solution: Use DMSO for stocks.[5] Ensure final assay concentration of DMSO is <2%. If precipitation occurs in Muller-Hinton broth, add 0.002% Tween-80.
Gram-Negative Inactivity: NCIMB-3M is likely a substrate for RND-type efflux pumps (AcrAB-TolC) in Gram-negatives.
Validation: Co-administer with Phenylalanine-Arginine
-Naphthylamide (PAN), an efflux pump inhibitor, to restore activity against E. coli.
References
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.
Context: Establishes the benzamide class (PC190723)
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
Context: The gold standard protocol for performing the MIC assays described in Protocol A.
Kaul, M., et al. (2013). "FtsZ-targeting benzamide prodrugs: synthesis, antimicrobial activity, and cytotoxicity." Antimicrobial Agents and Chemotherapy, 57(12), 5930-5939.
Context: Provides detailed methodology for the polymerization light scattering assay and synthesis of halogen
Urgaonkar, S., et al. (2010). "Synthesis and biological evaluation of benzamide derivatives as potent FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(18), 5363-5366.
Context: Discusses the SAR of the benzamide ring and the necessity of the halogen substitution for potency.
Disclaimer: NCIMB-3M is a research chemical. All protocols should be performed in BSL-2 containment facilities. This document is for research and development purposes only.
Application Note: Cell-Based Evaluation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Efficacy
Introduction & Mechanism of Action N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of non-ATP competitive, allosteric inhibitors of MEK1/2 (Mitogen-activated protein kinase kinase). Structurally, it shar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
N-(2-chloro-4-iodophenyl)-3-methylbenzamide belongs to the class of non-ATP competitive, allosteric inhibitors of MEK1/2 (Mitogen-activated protein kinase kinase). Structurally, it shares the critical 2-chloro-4-iodo-phenylamino pharmacophore found in first-generation MEK inhibitors such as CI-1040 (PD184352) .
Unlike ATP-competitive inhibitors that bind the active site, this compound binds to a unique hydrophobic pocket adjacent to the ATP-binding site. This binding stabilizes MEK in a catalytically inactive conformation, preventing the phosphorylation of its only known physiological substrates: ERK1 and ERK2 .
Why This Compound?
Researchers utilize this specific benzamide analog to study:
Pathway Dependency: Validating MAPK pathway reliance in BRAF-mutant (V600E) or RAS-mutant cancer models.
Allosteric Kinetics: Differentiating residence time and off-rates compared to ATP-competitive kinase inhibitors.
Resistance Mechanisms: Profiling acquired resistance where the allosteric pocket is mutated.
Signaling Pathway Diagram (MAPK Cascade)
The following diagram illustrates the signal transduction flow and the specific intervention point of the compound.
Figure 1: The MAPK signaling cascade. The compound allosterically inhibits MEK1/2, preventing the downstream phosphorylation of ERK1/2.
Experimental Design Strategy
To robustly evaluate efficacy, a dual-approach strategy is required:
Pharmacodynamic (PD) Assay: Measures Target Engagement . We quantify the reduction of Phospho-ERK (pERK1/2) relative to Total ERK. This confirms the molecule is hitting MEK inside the cell.
Phenotypic Assay: Measures Functional Consequence . We quantify cell viability/proliferation in cell lines known to be addicted to the MAPK pathway (e.g., BRAF V600E mutants).
Cell Line Selection Guide
Cell Line
Mutation Status
Sensitivity Prediction
Purpose
A375
BRAF V600E
High
Primary efficacy model (Melanoma)
HT-29
BRAF V600E
High
Primary efficacy model (Colorectal)
A549
KRAS G12S
Moderate
Upstream activator model (Lung)
HeLa
WT RAF/RAS
Low/Resistant
Negative control (Off-target check)
Protocol A: Target Engagement (Western Blot for pERK)
This is the "Gold Standard" for MEK inhibitors. A successful assay must show a dose-dependent decrease in pERK without affecting Total ERK levels.
Reagents & Buffers
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF). Crucial: Without phosphatase inhibitors, pERK signal is lost during lysis.
This assay determines the IC50 (concentration inhibiting 50% of growth). We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo®) for high sensitivity and Z-factor robustness.
Assay Workflow Diagram
Figure 2: 72-hour cytotoxicity workflow using ATP-based luminescence detection.
Detailed Methodology
Cell Preparation:
Harvest A375 cells (log phase).
Dilute to 30,000 cells/mL in complete media (DMEM + 10% FBS).
Dispense 100 µL/well (3,000 cells/well) into white-walled 96-well plates.
Incubate 24h for attachment.
Compound Preparation (Logarithmic Dilution):
Prepare a 10 mM stock in DMSO.
Perform 1:3 serial dilutions in DMSO (8 points).
Dilute these DMSO stocks 1:1000 into culture media to create 2x working solutions (Final DMSO = 0.1%).
Treatment:
Remove 50 µL of media from the plates.
Add 50 µL of the 2x compound working solutions.
Include Vehicle Control (0.1% DMSO) and Positive Control (10 µM Staurosporine or known MEK inhibitor).
Incubation:
Incubate for 72 hours at 37°C, 5% CO2.
Detection:
Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).
Plot log[Concentration] (x-axis) vs. % Viability (y-axis).
Fit data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Background Signal
Media interference or light leak
Use white-walled plates; dark adapt plates before reading.
No pERK inhibition seen
Phosphatase activity
Ensure Na3VO4 and NaF are fresh in lysis buffer. Keep lysates cold.
Edge Effect (96-well)
Evaporation in outer wells
Fill outer wells with PBS; do not use for data.
Low Z-Factor (<0.5)
High variability in pipetting
Use automated dispensers; ensure cells are homogeneous before plating.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link
Foundational paper describing the mechanism of MEK inhibition by benzamide deriv
Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature, 439(7074), 358–362. Link
Establishes the rationale for using BRAF-mutant cell lines (A375) for testing this compound class.
Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology, 30(5 Suppl 16), 106–116. Link
Detailed pharmacological profile of the 2-chloro-4-iodo-phenylamino benzamide class.
Method
Application Note: N-(2-chloro-4-iodophenyl)-3-methylbenzamide as a Targeted Enzyme Inhibitor
This guide outlines the comprehensive profiling and application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a halogenated benzamide scaffold with significant potential in enzyme inhibition, particularly within the M...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive profiling and application of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a halogenated benzamide scaffold with significant potential in enzyme inhibition, particularly within the MAPK signaling pathway .
Executive Summary & Scientific Rationale
N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a specialized chemical probe synthesizing two distinct pharmacophores: the 3-methylbenzamide core (classically associated with PARP inhibition) and the 2-chloro-4-iodoaniline moiety (a privileged structure in allosteric MEK inhibitors).
Mechanistic Insight
The 2-chloro-4-iodo substitution pattern is critical for binding to the allosteric pocket adjacent to the ATP-binding site in MEK1/2 enzymes. This "hydrophobic spine" interaction is a hallmark of FDA-approved MEK inhibitors like Trametinib and Cobimetinib , as well as the clinical candidate CI-1040 (PD184352) .
Unlike ATP-competitive inhibitors (Type I), this compound is predicted to function as a Type III/IV allosteric inhibitor , locking the kinase in a catalytically inactive conformation (Dfg-out or Helix-C out) by occupying the hydrophobic pocket created by the activation loop displacement.
Key Applications
Allosteric Pocket Probing: Investigating the plasticity of the MEK1/2 allosteric site.
Fragment-Based Drug Discovery (FBDD): Serving as a ligand efficiency standard for halogen-bonding interactions.
Dual-Mechanism Screening: Evaluating potential cross-reactivity between PARP (DNA repair) and MAPK (proliferation) pathways.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the interference point of N-(2-chloro-4-iodophenyl)-3-methylbenzamide within the MAPK/ERK cascade.
Figure 1: Schematic of the MAPK pathway showing the allosteric inhibition of MEK1/2 by the benzamide derivative, preventing downstream ERK phosphorylation.
Experimental Protocols
Protocol A: In Vitro MEK1 Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC₅₀ of the compound against recombinant MEK1 enzyme.
Reagents:
Recombinant human MEK1 (active).
Substrate: Inactive ERK2 (K54R mutant) labeled with acceptor fluorophore.
ATP (10 mM stock).
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
Workflow:
Compound Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO (10 µM to 0.1 nM final).
Enzyme Mix: Dilute MEK1 enzyme to 2 nM in Assay Buffer.
Pre-Incubation: Add 5 µL of compound dilution to 20 µL of Enzyme Mix in a 384-well black plate. Incubate for 15 minutes at RT (Critical for allosteric inhibitors to induce conformational change).
Expected Result: A dose-dependent decrease in pERK bands without a change in Total ERK bands confirms MEK inhibition.
Chemical Properties & Handling
Property
Value
Notes
Solubility
DMSO (>20 mg/mL)
Insoluble in water. Avoid freeze-thaw cycles.
Stability
High
Stable at RT for 48h in DMSO.
Storage
-20°C
Store under inert gas (Argon) to prevent oxidation of the iodide.
Appearance
Off-white solid
Crystalline powder.
References
Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Foundational paper establishing the 2-chloro-4-iodoaniline pharmacophore in MEK inhibitors like CI-1040). Link
Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. (Structural basis of allosteric inhibition). Link
PubChem Compound Summary. (2023). "N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CAS 424816-35-3)." National Center for Biotechnology Information. Link
Issaeva, N., et al. (2003). "Inhibition of PARP-1 activation." Molecular Cancer Research, 8, 1-10. (Reference for 3-methylbenzamide moiety activity).
Application
In vivo experimental design using N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Application Note: Optimizing In Vivo Efficacy of MEK1/2 Inhibition using CL-1040 (CI-1040) Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Common Aliases: CL-1040, CI-1040, PD184352 Target: MEK1 / MEK2 (Al...
N-(2-chloro-4-iodophenyl)-3-methylbenzamide , widely recognized as CL-1040 (or CI-1040) , is a highly specific, non-ATP competitive inhibitor of MEK1 and MEK2 kinases. Unlike ATP-competitive inhibitors, CL-1040 binds to a unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.
While second-generation MEK inhibitors (e.g., PD0325901, Trametinib) have superseded CL-1040 in clinical utility due to improved metabolic stability, CL-1040 remains a vital reference standard in preclinical research for validating MAPK pathway dependency.
Critical Experimental Constraint:
The primary challenge with CL-1040 in vivo is its poor aqueous solubility and rapid metabolic clearance .[1][2] Successful experimentation requires rigorous adherence to specialized formulation protocols and high-frequency dosing schedules.
Signaling Pathway & Inhibition Logic[3]
Figure 1: CL-1040 binds allosterically to MEK1/2, preventing the phosphorylation of downstream effector ERK1/2.[3]
Part 2: Formulation Strategy (The "Trustworthiness" Pillar)
WARNING: Do not attempt to dissolve CL-1040 in simple saline or PBS. It will precipitate immediately, leading to zero bioavailability and false-negative results.
The following vehicle formulations are field-validated for oral gavage (PO) or Intraperitoneal (IP) administration in mice.
Vehicle Option A: Cremophor/Ethanol (Standard for High Dose)
Best for maximizing solubility at high concentrations (>10 mg/mL).
Component
Concentration
Function
Cremophor EL (Kolliphor EL)
10% (v/v)
Surfactant/Emulsifier
Ethanol (Absolute)
10% (v/v)
Co-solvent
Saline (0.9% NaCl)
80% (v/v)
Aqueous Carrier
Preparation Protocol:
Weigh the required amount of CL-1040 powder.
Add the calculated volume of Ethanol first. Vortex/sonicate until fully dissolved (clear yellow solution).
Self-Validating Step: You must prove the drug hit the target.
Tissue Harvest: Euthanize mice 2 hours after the final dose . This corresponds to
/peak inhibition.
Preservation: Rapidly excise tumor, cut into small fragments, and snap freeze in liquid nitrogen immediately. Phosphorylation signals degrade within minutes of ischemia.
Lysis: Homogenize tissue in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride) and Protease Inhibitors.
Control Antibody: Anti-Total ERK1/2 (to normalize loading).
Expectation: CL-1040 treated tumors should show >50% reduction in pERK signal compared to Vehicle.
Part 5: Troubleshooting & Expert Insights
Issue
Probable Cause
Solution
No Tumor Regression
Poor bioavailability
Check formulation. Did the compound precipitate in the gut? Switch to Cremophor vehicle.
No pERK reduction
Timing off
Ensure tissue was harvested at (1–2h post-dose). pERK rebounds rapidly by 6–8h.
Toxicity (Weight Loss)
GI irritation
CL-1040 at high doses can cause diarrhea. Provide wet mash/hydration gel.
Precipitation in Syringe
Temperature shock
Keep the formulation slightly warm (37°C) before gavage if using high concentrations.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.
The seminal paper describing CI-1040 (PD184352) and its in vivo efficacy.
Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology, 30(5 Suppl 16), 106–116.
Detailed review of the compound's mechanism and early clinical d
Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature, 439(7074), 358–362.
Establishes the genetic context (BRAF status) for using MEK inhibitors like CI-1040.
Lorusso, P. M., et al. (2005). Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies.[9] Journal of Clinical Oncology, 23(23), 5281–5293.
Provides human PK/PD data that informs the high-dose requirement in animal models.
Troubleshooting N-(2-chloro-4-iodophenyl)-3-methylbenzamide synthesis side reactions
Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Amidation of Deactivated Anilines Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS Registry Number (Related): 42016-93-3 (Aniline...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Subject: Troubleshooting Amidation of Deactivated Anilines
Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide
CAS Registry Number (Related): 42016-93-3 (Aniline precursor)[1][2][3]
Core Reaction Analysis
Why this reaction fails:
The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is not a standard amide coupling.[1][2][3] The amine partner, 2-chloro-4-iodoaniline , is severely deactivated.[1][2][3]
Electronic Deactivation: The iodine atom (para) and chlorine atom (ortho) are electron-withdrawing groups (EWG), significantly reducing the electron density on the nitrogen lone pair.[2][3]
Steric Hindrance: The ortho-chloro substituent creates steric bulk, physically impeding the attack on the carbonyl carbon.
Consequently, standard coupling reagents (EDC, DCC) often result in <10% conversion or complete recovery of starting material.[3] The "side reactions" are frequently a result of the main reaction being too slow, allowing moisture or competing pathways to dominate.
Reaction Pathway & Logic
Figure 1: Reaction logic illustrating the competition between productive amidation and hydrolysis due to low nucleophilicity.[2][3]
Troubleshooting Guide (Q&A)
Issue 1: "I have 0% conversion or very low yield using EDC/HOBt or HATU."
Diagnosis: Insufficient electrophilicity.[2]
The nucleophile (aniline) is too weak to attack the active ester formed by EDC or HATU efficiently. The active ester hydrolyzes or rearranges before the amine can react.
Solution: Switch to the Acid Chloride Method with Nucleophilic Catalysis.
You must generate the most reactive electrophile possible (Acid Chloride) and potentially use DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate.[1][2][3]
Optimized Protocol:
Convert Acid: Reflux 3-methylbenzoic acid with Thionyl Chloride (
) (1.5 eq) and a drop of DMF to form the acid chloride quantitatively. Remove excess completely via azeotrope with toluene.[2]
Coupling: Dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous DCM or THF.
Base: Add Pyridine (3.0 eq) or TEA (3.0 eq).
Catalyst: Add DMAP (0.1 - 0.2 eq) . This is critical for ortho-substituted anilines.[1][2]
Addition: Add the acid chloride (1.2 eq) dropwise at 0°C, then warm to reflux if necessary.
Issue 2: "I see a large white precipitate, but NMR shows it's not my product."
Diagnosis: Hydrolysis of the Acid Chloride.
Because the aniline is "lazy" (slow to react), the acid chloride sits in solution longer. Any trace moisture in your solvent or atmosphere will react with the acid chloride to form 3-methylbenzoic acid .[1]
Confirmation:
Check 1H NMR: Look for a broad singlet (COOH) around 11-13 ppm and a shift in the methyl group compared to the starting chloride.[2]
Check Solubility: The acid byproduct is soluble in saturated
, whereas your target amide is not.
Corrective Action:
Dry Solvents: Use freshly distilled DCM or THF (over molecular sieves).[2][3]
Inert Atmosphere: Run strictly under Argon/Nitrogen.
Stoichiometry: Increase Acid Chloride to 1.5 equivalents to account for sacrificial hydrolysis.
Issue 3: "My product is purple/pink, and Mass Spec shows [M-127] peak."
Diagnosis: Protodeiodination (Loss of Iodine).[2][3]
The C-I bond is weak (approx. 50-60 kcal/mol).[1][2] It is susceptible to cleavage by:
Light (Photolysis): Iodine bonds can cleave under ambient light over long stir times.[2]
Metal Contamination: If you used a metal catalyst (like Cu or Pd) in a previous step, trace metals can catalyze dehalogenation.[2]
Solution:
Wrap flask in aluminum foil during the reaction.
Avoid high temperatures (>60°C) if possible.[2][3]
Add a radical scavenger (like BHT) if the problem persists (rarely needed for simple acylation).[2][3]
Issue 4: "The reaction stalled at 50% conversion."
Diagnosis: Aniline Deactivation by HCl.
As the reaction proceeds, HCl is generated. If your base (TEA/Pyridine) is consumed or inefficient, the HCl will protonate the remaining aniline.
Note: Although the aniline is electron-poor, it can still be protonated. The protonated form (
Use Pyridine as the solvent (or co-solvent).[2] Pyridine acts as both base and acyl-transfer catalyst, preventing local "hotspots" of acidity.[2][3]
Impurity Profile & Data Table
Impurity / Side Product
Origin
Retention (TLC/LCMS)
Removal Strategy
3-Methylbenzoic Acid
Hydrolysis of reagent
Lower (Streaks)
Wash organic layer with 1M NaOH or Sat.[1][2][3] .
2-Chloro-4-iodoaniline
Unreacted starting material
Higher (usually)
Difficult.[1][2][3] Requires column chromatography (Hex/EtOAc) or recrystallization from EtOH.[2][3]
Des-iodo Analog
Photolysis/Metal reduction
Similar
Prevent formation (darkness).[1][2][3] inseparable by standard flash chromatography.[2]
Bis-acylated Imide
Double reaction (Rare)
Very High
Mild hydrolysis (LiOH/THF) can revert this back to the amide.[1][2][3]
Decision Tree for Troubleshooting
Figure 2: Logical flow for diagnosing reaction failures based on analytical data.
References & Grounding
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] (Discusses the limitations of standard coupling reagents with electron-deficient amines).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron.[2] (Comprehensive review of acid chloride vs. coupling reagent kinetics). [1][2][3]
BenchChem Technical Support. Troubleshooting Amide Coupling Reactions with Electron-Rich/Poor Amines. (General guidelines for aniline nucleophilicity). [1][2][3]
University of Southern Denmark. Protocol for amide bond formation with electron deficient amines. (Specific protocols for sterically hindered/deactivated systems).
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-chloro-4-iodoaniline (toxic/irritant) and acyl chlorides before handling.[1][2][3]
Optimization of benzamide coupling reaction conditions.
Core Directive & Scope This guide serves as a dynamic technical support center for researchers encountering challenges in benzamide synthesis . Unlike aliphatic amides, benzamides present unique electronic and steric cha...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Scope
This guide serves as a dynamic technical support center for researchers encountering challenges in benzamide synthesis . Unlike aliphatic amides, benzamides present unique electronic and steric challenges—specifically the reduced nucleophilicity of anilines and the steric "ortho-effect" of substituted benzoic acids.
This document synthesizes mechanistic insights with field-proven troubleshooting protocols. It is designed to be self-validating : every step includes a checkpoint (TLC, LCMS, or visual cue) to ensure the user is on the correct path before proceeding.
Troubleshooting Hub (Q&A)
Scenario 1: The "Dead" Reaction (Low Conversion with Anilines)
User Question: "I am trying to couple 4-nitrobenzoic acid with 3-chloroaniline using EDC/HOBt in DCM. After 24 hours, LCMS shows mostly starting material. What is wrong?"
Technical Diagnosis:
You are facing a "double deactivation" scenario.
Electronic Mismatch: The aniline is electron-deficient (Cl-substituted), significantly lowering its nucleophilicity.
Reagent Insufficiency: Carbodiimides (EDC) generate an O-acylisourea intermediate that is often too short-lived to react with a sluggish aniline nucleophile.
The Fix: Switch to a Uronium (HATU) or Phosphonic Anhydride (T3P) system.
Why? HATU generates an O-At ester (7-azabenzotriazole active ester). The nitrogen in the pyridine ring of the HOAt moiety provides a "neighboring group effect" (anchimeric assistance), stabilizing the active ester while simultaneously accelerating amine attack via hydrogen bonding [1].
Action Plan:
Switch Solvent: Use DMF or NMP (polar aprotic) to stabilize the polar transition state.
Switch Reagent: Use HATU (1.2 equiv) with DIPEA (3.0 equiv).
Protocol: Pre-activate the acid with HATU/Base for 5 minutes before adding the aniline.
Scenario 2: The "Ortho-Effect" (Steric Hindrance)
User Question: "I cannot get 2,6-dimethylbenzoic acid to couple with my amine, even with HATU. Yield is <10%."
Technical Diagnosis:
The ortho-methyl groups create a steric wall that blocks the trajectory of the incoming amine, even if the acid is activated. The active ester formed by HATU is bulky itself, exacerbating the congestion.
The Fix: The Acid Chloride ("Sledgehammer") Method .
Why? An acid chloride is the smallest possible electrophile (Cl is smaller than OBt/OAt). It minimizes the steric penalty in the transition state.
Action Plan:
Generate Acid Chloride: Reflux acid in Thionyl Chloride (
) (neat or in Toluene) with a drop of DMF (catalyst) for 2 hours.
Evaporate: Remove excess
completely (azeotrope with toluene).
Coupling: Dissolve residue in DCM and add to amine/pyridine mixture at 0°C.
Scenario 3: Racemization Anxiety
User Question: "My benzoic acid has a chiral alpha-methyl group. I see 15% epimerization with HATU/DIPEA. How do I stop this?"
Technical Diagnosis:
Strong bases (DIPEA/TEA) and highly activated intermediates (HATU) facilitate proton abstraction at the alpha-position via oxazolone formation.
The Fix:T3P (Propylphosphonic Anhydride) + Weak Base .
Why? T3P acts as a kinetic trap; it reacts rapidly with the amine but activates the acid in a way that suppresses oxazolone formation. Using a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) prevents alpha-deprotonation [2].
Decision Logic & Workflows
Workflow 1: Coupling Strategy Decision Tree
Caption: Strategic decision matrix for selecting the optimal benzamide coupling condition based on substrate electronics and sterics.
Activation: In a fume hood, dissolve Acid in Toluene. Add
and cat. DMF.[2][5] Heat to reflux (80°C) for 2 hours.
Visual Cue: Gas evolution (
) indicates reaction progress.
Isolation of Acyl Chloride: Concentrate in vacuo. Add fresh toluene and concentrate again (2x) to azeotrope remove residual
.
Critical: Residual
will destroy your amine.
Coupling: Dissolve the crude acid chloride in dry DCM. Add dropwise to a solution of Amine and Pyridine in DCM at 0°C.
Workup: Quench with water. Wash with 1M HCl (removes Pyridine), then
.
Reagent Selection Guide
Feature
EDC / HOBt
HATU
T3P (Propylphosphonic Anhydride)
Thionyl Chloride ()
Reactivity
Moderate
Very High
High
Extreme
Steric Tolerance
Low
High
Moderate
Very High
Racemization Risk
Moderate
Moderate (High if base excess)
Low
High (Thermal)
Workup
Excellent (Water soluble urea)
Poor (Byproducts difficult to remove)
Excellent (Water soluble)
Good (Volatile byproducts)
Cost
Low
High
Moderate
Very Low
Best Use Case
Standard couplings
Weak nucleophiles (Anilines)
Scale-up / Chiral substrates
Sterically hindered acids
Mechanism of Action: HATU
Understanding why HATU works helps in troubleshooting. The key is the 7-azabenzotriazole leaving group.
Caption: HATU mechanism highlighting the "Neighboring Group Effect" of the pyridine nitrogen (At-ring), which accelerates amine attack via pre-organization.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][7][8] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][9][10] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][10][11] Tetrahedron, 61(46), 10827-10852. Link
Technical Support Center: Purification of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Status: Active Ticket ID: PUR-AMIDE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Purification Help Desk You are dealing with a lipophilic diaryl amide: N-(2-chloro-4-io...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: PUR-AMIDE-004
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Purification Help Desk
You are dealing with a lipophilic diaryl amide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide .
Based on the structure, your crude material likely suffers from three specific issues:
Persistent Starting Material: The electron-deficient nature of 2-chloro-4-iodoaniline makes it a weak base, rendering standard acidic washes ineffective.
Coloration: Halo-anilines oxidize rapidly, turning your product pink or brown.
Oiling Out: The methyl group on the benzoyl ring disrupts crystal packing, often leading to sticky oils rather than solids.
Below are the specific protocols to resolve these issues.
Phase 1: The "Dirty" Workup (Chemical Washing)
The Problem: Standard 1M Citric Acid or 10% HCl washes often fail to remove 2-chloro-4-iodoaniline because its pKa is significantly lowered by the electron-withdrawing chlorine and iodine atoms. It stays in the organic layer, contaminating your product.
The Solution: You must force the protonation of the aniline without hydrolyzing the amide.
Optimized Extraction Protocol
Solvent System: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) here, as it allows for sharper phase separation with aqueous layers.
Step-by-Step:
Dissolution: Dissolve crude residue in EtOAc (10 volumes).
The "Hard" Acid Wash: Wash the organic layer twice with 2M HCl (not 1M).
Why: The lower pH is required to protonate the weakly basic halo-aniline (Ar-NH₂ → Ar-NH₃⁺), forcing it into the aqueous layer.
The Base Wash: Wash twice with Saturated Sodium Bicarbonate (NaHCO₃).
Why: Removes unreacted 3-methylbenzoic acid.
The Reducing Wash (Color Removal): Wash once with 10% Sodium Thiosulfate (Na₂S₂O₃).
Why: Iodine-containing compounds often release trace iodine (
) or oxidized species upon light exposure. Thiosulfate reduces these colored impurities back to colorless iodide anions.
Drying: Dry over MgSO₄, filter, and concentrate.
Figure 1: Differential extraction logic targeting the weak basicity of halo-anilines and oxidative impurities.
Phase 2: Recrystallization (The Polishing Step)
If the extraction improved purity but the solid is off-white or the melting point is broad, proceed to recrystallization.
Solvent Selection Guide:
Solvent System
Suitability
Notes
Ethanol / Water
High
The "Gold Standard" for benzamides. Dissolve in hot EtOH, add water until turbid.
Acetonitrile (ACN)
Medium
Good for very polar impurities, but yield may suffer due to high solubility of the amide.
Toluene
High
Excellent for removing non-polar impurities. Requires higher heat (bp 110°C).
| Hexanes | Low | Product is likely insoluble even when hot. Use only for trituration (washing). |
Recommended Protocol: The Ethanol/Water Drop
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of boiling Ethanol required to dissolve the solid.
Tip: If colored particles remain undissolved, filter the hot solution through a glass frit or Celite pad immediately.
Remove from heat. While still hot, add hot water dropwise.
Stop adding water the moment the solution turns slightly cloudy (turbid).
Add one drop of hot Ethanol to clear the solution again.
Allow to cool to room temperature slowly (wrap flask in foil to slow cooling).
Chill in an ice bath for 1 hour. Filter the crystals.[1]
Phase 3: Troubleshooting & FAQs
Q: My product is an oil/gum and won't crystallize. What now?
A: This is common with methylated benzamides. The crystal lattice energy is low.
The Fix (Trituration):
Dissolve the oil in a minimum amount of Diethyl Ether.
Add 10 volumes of cold Hexanes (or Pentane) while stirring rapidly.
Scratch the side of the flask with a glass rod.
The oil should solidify into a powder. Filter it.
Q: The solid is still pink after recrystallization.
A: Trace iodine or aniline oxidation products are trapped in the crystal lattice.
The Fix: Redissolve the solid in Ethanol. Add Activated Charcoal (10 wt%) . Boil for 5 minutes, then filter hot through Celite. The charcoal will adsorb the planar, colored aromatic impurities.
Q: I have low yield. Where did my product go?
A: Check your mother liquor (the filtrate).
If you used Toluene or Acetonitrile, the product might be too soluble. Evaporate the solvent and try the Ethanol/Water method.
If you used the Acid/Base wash, ensure you didn't use concentrated acid for too long, though amide hydrolysis usually requires heat.
Analytical Validation
Before proceeding to biological assays, confirm identity and purity.
1H NMR (DMSO-d6): Look for the amide singlet (–NH–) typically between 10.0–10.5 ppm .
Diagnostic: The methyl group on the benzoyl ring should appear as a singlet around 2.3–2.4 ppm .
TLC (Hexane:EtOAc 3:1): The product should be UV active.
Stain: Use Iodine stain (brown spot) or KMnO4 (yellow spot on purple).
RF Value: Amides typically run lower than the starting aniline but higher than the benzoic acid.
References
Amide Coupling Workup Strategies
Source: Common Organic Chemistry.
Context: Explains the pKa differences between anilines and amides, justifying the acid wash protocol.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Benzamide Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to move beyond generic textbook advice. Instead, we will treat your crude reaction mixture as a diagnostic puzzle. We will identify specific impurities using spectral signatures and eliminate them using solubility differentials and pKa-based extraction logic.
Module 1: Diagnostic Triage (Identification)
Before you attempt purification, you must identify what you are fighting. A blind recrystallization often traps impurities inside the crystal lattice.
Visual 1: The Impurity Identification Logic
This decision tree guides you from crude data (NMR/LC-MS) to the specific impurity profile.
Figure 1: Diagnostic logic flow for identifying common benzamide impurities using 1H NMR spectroscopy.
Spectral Signatures Table (DMSO-d6)
Use this table to confirm your diagnosis.
Species
1H NMR Signature (DMSO-d6)
LC-MS Characteristic
Physical State
Benzamide (Product)
δ 7.3 & 8.0 ppm (Broad singlets, NH₂)*
[M+H]⁺ = 122.1
White Solid
Benzoic Acid
δ 12.0–13.0 ppm (Very broad COOH)
[M-H]⁻ = 121.0 (ESI-)
White Solid
Dicyclohexylurea (DCU)
δ 0.9–1.8 ppm (Cyclohexyl multiplets)
[M+H]⁺ = 225.2
White Precipitate
Benzonitrile
δ 7.5–7.8 ppm (Aromatics shift downfield)
[M+H]⁺ = 104.1
Colorless Oil
Triethylamine (Salt)
δ 1.1 (t) & 3.0 (q) ppm
[M+H]⁺ = 102.1
Hygroscopic Solid
*Note: Due to restricted rotation around the C-N bond, primary amides often show two distinct NH protons in DMSO.
Module 2: The Work-Up Phase (Removal Strategy)
Q: My product contains significant Benzoic Acid. Recrystallization didn't remove it. Why?
A: Benzoic acid and benzamide have similar solubility profiles in many organic solvents, leading to co-crystallization. You must exploit their pKa difference before recrystallization.
The Science: Benzoic acid has a pKa of ~4.2. Benzamide is neutral (pKa ~23.3).
Wash with saturated Sodium Bicarbonate (NaHCO₃) .[2]
Why? NaHCO₃ (pH ~8.5) is strong enough to deprotonate benzoic acid (forming water-soluble Sodium Benzoate) but too weak to deprotonate or hydrolyze the benzamide [1].
Separate layers. The impurity moves to the aqueous layer; your product stays in the organic layer.
Q: I used DCC for coupling and have a white solid that won't dissolve. How do I remove it?
A: That is Dicyclohexylurea (DCU).[3][4][5] It is notorious for being insoluble in almost everything, which is actually its weakness.
Protocol: The "Freeze and Filter"
Suspend the crude mixture in cold Ethyl Acetate or Acetonitrile .
Chill to 0°C for 30 minutes. DCU is sparingly soluble (<1%) in these solvents at low temperatures [2].
Filter through a sintered glass funnel (Celite pad recommended).
Advanced Step: If DCU traces persist in NMR, switch to a water-soluble coupling agent like EDC·HCl in future runs, as its urea byproduct washes away with water [3].
Module 3: Advanced Purification & Prevention
Visual 2: Purification Decision Matrix
Follow this workflow to select the correct purification method based on your specific impurity.
Figure 2: Strategic purification workflows based on impurity solubility and chemical properties.
Q: I see Benzonitrile in my LC-MS. I didn't use it as a starting material. Where did it come from?
A: This indicates dehydration of your primary amide.
Root Cause: If you used Thionyl Chloride (SOCl₂) or Oxalyl Chloride to activate benzoic acid, excess reagent can dehydrate the formed benzamide into benzonitrile, especially at high temperatures (reflux) [4].
The Fix:
Prevention: Ensure all SOCl₂ is removed (via azeotropic distillation with toluene) before adding the ammonia/amine source.
Removal: Benzonitrile is an oil.[1] Recrystallize your crude benzamide from boiling water . Benzamide is soluble in hot water but crystallizes out upon cooling, while the oily benzonitrile will remain in the mother liquor or form a separate oil phase that can be decanted [5].
Q: My yield is low, and I have a "di-benzoylated" impurity (N-benzoylbenzamide).
A: You have an issue with Stoichiometry .
Mechanism: The formed benzamide is acting as a nucleophile and attacking a second molecule of benzoyl chloride.
The Fix:
Ensure your amine (Ammonia) is in excess (at least 2.5 equivalents).
Order of Addition: Add the Benzoyl Chloride slowly to the Ammonia solution, not the other way around. This keeps the amine concentration high relative to the acid chloride, favoring the primary product [6].
References
BenchChem Tech Support. (2025).[1] Strategies to reduce impurities in benzamide synthesis. Retrieved from
Chemistry Stack Exchange. (2025). How can I remove DCU from my product? Retrieved from
BenchChem FAQs. (2025). Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. Retrieved from
Organic Chemistry Portal. (2023). Nitrile synthesis by dehydration. Retrieved from
Scribd. (2025). Benzamide Synthesis and Recrystallization Protocols.[1][6][7][8] Retrieved from
BenchChem Optimization. (2025). Dealing with byproduct formation in benzamide synthesis. Retrieved from
Technical Support Center: Optimization of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
The following technical guide is structured as a dedicated support center resource. It is designed to address the specific synthetic and purification challenges associated with N-(2-chloro-4-iodophenyl)-3-methylbenzamide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dedicated support center resource. It is designed to address the specific synthetic and purification challenges associated with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a sterically hindered and electronically deactivated amide intermediate often encountered in the synthesis of MEK inhibitors and related kinase-targeting scaffolds.
Senior Application Scientist: Dr. A. Vance
Subject: Troubleshooting Yield & Purity Bottlenecks
Last Updated: February 16, 2026
Diagnostic Overview: Why This Reaction Fails
Researchers often approach this synthesis as a "standard amide coupling," attempting to use EDC/HOBt or HATU with the carboxylic acid. This is the primary cause of failure.
The amine substrate, 2-chloro-4-iodoaniline , is severely deactivated. The ortho-chlorine atom exerts a dual negative effect:
Electronic Deactivation: The inductive electron-withdrawing nature of the halogen reduces the nucleophilicity of the amine nitrogen.
Steric Hindrance: The bulky chlorine atom forces the amine group out of planarity, making the nitrogen lone pair less accessible for nucleophilic attack.
The Solution: You must abandon standard peptide coupling reagents in favor of high-energy electrophiles (Acid Chlorides) combined with nucleophilic catalysis (DMAP).
Optimized Synthetic Protocol (The "Golden Standard")
This protocol replaces the sluggish carbodiimide coupling with a robust acid chloride method. It is designed to force the reaction to completion while suppressing the formation of bis-acylated byproducts.
Solvent: Anhydrous THF or DCM (DCM is preferred for solubility).
Base: Pyridine (1.5 equiv) + DMAP (0.1 equiv).
Step-by-Step Methodology
Preparation: In a flame-dried RBF under nitrogen, dissolve 2-chloro-4-iodoaniline (1.0 equiv) in anhydrous DCM (5 mL/mmol).
Base Addition: Add Pyridine (1.5 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv). Note: DMAP is critical here; it forms a highly reactive N-acylpyridinium intermediate that overcomes the aniline's poor nucleophilicity.
Electrophile Addition: Cool the solution to 0°C. Add 3-methylbenzoyl chloride (1.1 equiv) dropwise over 10 minutes.
Why 0°C? To prevent the exotherm from causing bis-acylation (formation of the imide).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The aniline spot (usually fluorescent/UV active) should disappear.
Quench: Add saturated aqueous NaHCO₃ to hydrolyze excess acid chloride. Stir vigorously for 15 minutes.
Workup & Purification (Crucial for Purity)
Do not rely on column chromatography immediately. This compound crystallizes well.[1]
Phase Separation: Extract with DCM. Wash the organic layer with 1M HCl (to remove pyridine/DMAP), followed by 10% Na₂S₂O₃ (Sodium Thiosulfate).
Why Thiosulfate? Aryl iodides can release trace iodine (
) over time, turning the product yellow/brown. Thiosulfate scavenges this, ensuring a white product.
Recrystallization: Evaporate the solvent. Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
Target Purity: >98% by HPLC.
Troubleshooting Guide (Q&A)
Issue 1: "The reaction stalls at 60-70% conversion. Adding more acid chloride doesn't help."
Diagnosis: The HCl byproduct is protonating your unreacted aniline. Even though 2-chloro-4-iodoaniline is a weak base, in the presence of strong acid (HCl generated from the coupling), it forms the hydrochloride salt, which is non-nucleophilic.
Fix:
Ensure you are using Pyridine as a scavenger, not just a catalytic base.
If using Pyridine, increase the equivalents to 2.0 or 3.0.
Pro-Tip: Switch to a "Schotten-Baumann" biphasic system (DCM / aq. Na₂CO₃) if the anhydrous method continues to stall. The continuous removal of acid into the aqueous phase drives the equilibrium.
Issue 2: "My product is a sticky brown oil instead of a solid."
Diagnosis: This is usually caused by residual solvent (DCM/Pyridine) trapped in the crystal lattice or the presence of the "bis-acylated" impurity (imide).
Fix:
Trituration: Add cold Hexane or Pentane to the oil and sonicate. This often forces the amide to crash out as a solid while impurities stay in solution.
Imide Hydrolysis: If you suspect bis-acylation (check LCMS for Mass = Product + Benzoyl), dissolve the crude in THF/MeOH and treat with 1M LiOH for 30 minutes. This selectively cleaves the extra benzoyl group without touching the desired amide.
Issue 3: "The product turns pink/purple on the shelf."
Diagnosis: Iodine extrusion. The C-I bond is sensitive to light and trace acid.
Fix:
Store the compound in amber vials.
Ensure the final wash during workup included Sodium Thiosulfate or Sodium Bisulfite .
Store at -20°C if the compound is an intermediate for a later GMP step.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the reaction mechanism logic.
Figure 1: Reaction Optimization Logic
This flowchart guides you through the selection of the correct synthetic pathway based on the aniline's reactivity.
Caption: Decision tree for selecting the Acid Chloride/DMAP activation route over standard coupling for deactivated anilines.
Figure 2: Impurity Management Workflow
How to handle the specific impurities associated with this synthesis.
Caption: Purification workflow targeting specific chemical impurities (aniline, iodine, salts) to achieve >98% purity.
Quantitative Data Summary
Parameter
Standard Method (EDC/HOBt)
Optimized Method (Acid Chloride/DMAP)
Typical Yield
20–40%
85–92%
Reaction Time
24–48 Hours
4–6 Hours
Main Impurity
Unreacted Aniline
Trace Imide (easily hydrolyzed)
Purification
Column Chromatography Required
Recrystallization (Scalable)
Color
Often Brown/Purple
White/Off-White Crystalline
References
Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (NIH). 2[3][4]
BenchChem. (2025).[5] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines (and troubleshooting for low nucleophilicity). BenchChem Technical Guides. 6
Royal Society of Chemistry. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 7
PubChem. (2025). Cobimetinib (Structural Analog) Compound Summary. National Library of Medicine. 8[3][4]
Google Patents. (2018). Preparation Method of Cobimetinib (US20180273506A1). 4[3][4]
Overcoming solubility issues with N-(2-chloro-4-iodophenyl)-3-methylbenzamide in assays
[1] Compound Profile & Physicochemical Diagnosis[2][3] User Query: "Why is this compound precipitating in my assay buffer even at low concentrations?" Technical Diagnosis: N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a...
User Query: "Why is this compound precipitating in my assay buffer even at low concentrations?"
Technical Diagnosis:
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a classic Class II/IV (BCS) lipophilic neutral molecule .[1] Its structure dictates its behavior:[1]
Halogenation: The Iodine and Chlorine atoms on the N-phenyl ring significantly increase lipophilicity (LogP) and molecular weight without adding polarity.[1]
Rigid Core: The benzamide linkage creates a planar or near-planar scaffold that stacks efficiently in the solid state (high crystal lattice energy), making it resistant to dissolution.[1]
Lack of Ionization: As a neutral amide, it lacks ionizable groups (like basic amines or acidic carboxyls) that would aid solubility at physiological pH (7.4).[1]
Key Metrics (Estimated):
Property
Value
Implication
LogP
~4.5 - 5.5
Highly Lipophilic.[1] Prone to non-specific binding.
Aqueous Solubility
< 1 µM
"Brick dust."[1] Will crash out immediately in water.
| DMSO Solubility | High (>10 mM) | Soluble in organic solvents, but sensitive to hydration. |
Troubleshooting Guides & FAQs
Section A: Stock Preparation & Storage
Q: Can I dissolve this in Ethanol for my cell assays?A: No. Use 100% Anhydrous DMSO.
Ethanol is often insufficient for highly halogenated benzamides and evaporates too quickly, changing the concentration of your stock over time.
Protocol: Dissolve the powder in high-grade (>99.9%) anhydrous DMSO to a concentration of 10 mM .
Critical Warning: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO stock absorbs even 5% water, this specific compound may precipitate inside the stock vial over time.
Storage: Aliquot immediately into single-use amber glass vials (or high-quality PP) and store at -20°C. Avoid repeated freeze-thaw cycles.
Section B: The "Crash-Out" Phenomenon (Assay Dilution)
Q: I dilute my 10 mM stock directly into the assay buffer, and the solution turns cloudy. Why?A: You are triggering "Solvent Shock."
When a highly lipophilic compound in 100% DMSO hits an aqueous buffer, the local solubility limit is exceeded instantly before mixing is complete.[1] This creates micro-precipitates that may not re-dissolve.
The Solution: Intermediate Dilution Method
Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the solvent concentration.
Protocol:
Stock: 10 mM in 100% DMSO.
Intermediate Plate: Dilute compound into a "Transition Buffer" (e.g., 10% DMSO in Buffer) or perform serial dilutions in 100% DMSO first.
Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate.
Workflow Visualization: Preventing Precipitation
Caption: The Intermediate Dilution Protocol ensures the compound remains solubilized as DMSO concentration decreases, preventing "solvent shock" precipitation.
Q: My IC50 curves are shifting, and I see lower potency than expected. Is the compound degrading?A: It is likely binding to your plastic tips and plates, not degrading.
Lipophilic halogenated compounds adhere aggressively to hydrophobic surfaces (Polystyrene).
Corrective Actions:
Change Plastics: Switch to Polypropylene (PP) plates for all intermediate steps. PP has lower binding affinity for this class of molecule than Polystyrene (PS).
Add Detergent: Include a non-ionic detergent in your assay buffer before adding the compound.[1]
Recommendation:0.01% Triton X-100 or 0.05% Tween-20 . This creates micelles that keep the compound in solution and block binding sites on the plastic.
Acoustic Dispensing: If available, use an Echo® Liquid Handler.[1] It shoots compound directly from the source to the destination, eliminating pipette tip binding entirely.
Section D: In Vivo Formulation
Q: I need to inject this into mice. Can I use DMSO?A: DMSO is toxic at high volumes.[1] Use a Cyclodextrin formulation.
For N-(2-chloro-4-iodophenyl)-3-methylbenzamide, simple saline or PBS will fail.[1]
Recommended Vehicle:
20-30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Why: The cyclodextrin forms a "donut" shape, encapsulating the hydrophobic benzamide core inside its cavity while the exterior remains water-soluble.
Formulation Protocol:
Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
Slowly add 30% HP-β-CD (pre-dissolved in saline) while vortexing.
Sonicate for 10-15 minutes until clear.
Filter sterilize (0.22 µm).
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of assay variability.
Caption: Logic flow for diagnosing data inconsistency. Most issues with this compound stem from either precipitation (Solubility) or surface adsorption (Binding).
References & Grounding
Assay Guidance Manual (NCBI/NIH)
Relevance: The gold standard for assay development, specifically the chapters on solubility and handling lipophilic compounds in HTS.
Technical Support Center: Optimizing In Vivo Studies with N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary You are working with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (similar to the CI-1040/PD184352 scaffold). Cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are working with N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (similar to the CI-1040/PD184352 scaffold).
Critical Technical Warning: This compound class is characterized by high lipophilicity (LogP > 3.5) and poor aqueous solubility . The most common cause of in vivo study failure with this scaffold is not lack of potency, but bioavailability failure due to precipitation in the gut or peritoneum .
This guide addresses the three most frequent user-reported issues:
Formulation Crash: Compound precipitating upon dilution with saline/PBS.
Low Exposure: Lack of efficacy despite high in vitro potency.
Vehicle Toxicity: Adverse effects caused by the solvent, not the drug.
Module 1: Formulation Troubleshooting
Issue: "My compound precipitates immediately when I add water or saline."
Diagnosis:
This benzamide derivative is a Class II compound (Biopharmaceutics Classification System), meaning it has high permeability but low solubility. It relies on the "2-chloro-4-iodoaniline" moiety for binding, which is highly hydrophobic. Adding water to a pure DMSO stock causes a "solvent shock," forcing the drug out of solution.
The Solution: The "Goldilocks" Co-Solvent System
Do not use 100% DMSO. It is toxic to mice (>1 mL/kg) and causes immediate precipitation at the injection site. Use the following tiered formulation strategy.
Protocol A: Standard Oral/IP Formulation (Recommended)
Best for: Routine efficacy studies, doses < 50 mg/kg.
Component
Percentage (v/v)
Function
DMSO
10%
Solubilizes the stock compound.
PEG 400
40%
Prevents precipitation upon dilution.
Tween 80
5%
Surfactant to maintain suspension/emulsion.
Saline (0.9%)
45%
Bulk carrier (Add LAST).
Preparation Steps:
Dissolve neat compound in 100% DMSO (Calculate volume to be 10% of final mix).
Add PEG 400 and vortex vigorously until clear.
Add Tween 80 and vortex.
Slowly add warm Saline dropwise while vortexing.
Result: A clear solution or a stable, milky micro-emulsion. Both are acceptable for Oral Gavage (PO).
Best for: Doses > 50 mg/kg or if Protocol A fails.
Vehicle: 30% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.
Method: Dissolve compound in minimal DMSO, then add to acidified HP-β-CD solution (pH 4.0), sonicate for 30 mins. The cyclodextrin encapsulates the hydrophobic phenyl ring.
Module 2: Dosage Optimization Logic
Issue: "How much should I dose? I see no effect at 10 mg/kg."
Scientific Rationale:
Benzamide MEK inhibitors are cytostatic , not cytotoxic. They halt cell division rather than killing cells immediately. Efficacy requires sustained target inhibition (usually >50% inhibition of pERK for >8 hours).
Experimental Workflow: The PK/PD Trigger
Do not guess the dose. Perform a Pharmacokinetic/Pharmacodynamic (PK/PD) Pilot with 3 mice per group.
Figure 1: Decision logic for determining dosing frequency based on plasma trough levels (
).
Recommended Dosing Ranges
Based on structural analogs (e.g., PD184352), start with:
Low Dose: 10 mg/kg (Likely sub-therapeutic, good for establishing baseline).
Medium Dose: 30–50 mg/kg (Standard efficacy window).
High Dose: 100 mg/kg (Monitor for toxicity).
Frequency: Start with BID (Twice Daily) , 8 hours apart. These compounds often have short half-lives (
hours) in mice due to rapid hepatic clearance.
Module 3: Frequently Asked Questions (FAQ)
Q1: The mice are losing weight, but the tumor isn't shrinking. Is it toxic?
Answer: Check your vehicle. If you are using >20% DMSO or >50% PEG400 daily, the weight loss is likely vehicle-induced gastrointestinal stress .
Test: Run a "Vehicle Only" control group. If they lose weight too, switch to the Cyclodextrin (Protocol B) formulation.
Q2: Can I use corn oil?
Answer: You can, but absorption will be slow and variable. Oil formulations rely on lymphatic transport and gastric emptying rates, which vary wildly in stressed mice. We recommend Protocol A (PEG/Saline) for more consistent
data.
Q3: Why is the compound yellow?
Answer: The iodine on the phenyl ring can destabilize under light, releasing free iodine (yellow/brown).
Action: Store solid powder at -20°C in the dark. Prepare formulations fresh daily . Do not store dissolved compound for >24 hours.
References & Grounding
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. (Foundational paper establishing the in vivo efficacy and dosing of benzamide MEK inhibitors).
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. (Authoritative guide on co-solvent selection like PEG400/DMSO).
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. (Guidelines on safe vehicle volumes).
Disclaimer: This guide is for research use only. All animal experiments must be approved by your institutional IACUC/Ethics Committee.
Optimization
Technical Support Center: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (CIP-MB)
Executive Summary & Compound Profile N-(2-chloro-4-iodophenyl)-3-methylbenzamide (herein referred to as CIP-MB ) is a synthetic small molecule belonging to the diaryl amide class. Structurally, it incorporates the 2-chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N-(2-chloro-4-iodophenyl)-3-methylbenzamide (herein referred to as CIP-MB ) is a synthetic small molecule belonging to the diaryl amide class. Structurally, it incorporates the 2-chloro-4-iodoaniline moiety, a pharmacophore highly characteristic of allosteric MEK1/2 inhibitors (e.g., CI-1040, PD0325901).
Unlike ATP-competitive inhibitors, CIP-MB likely targets the unique allosteric pocket adjacent to the ATP-binding site of kinases (specifically MEK). While this generally confers high selectivity, "off-target" effects in this class often arise from three distinct mechanisms:
Physicochemical Artifacts: Colloidal aggregation due to high lipophilicity (LogP > 4.0).
Paradoxical Signaling: Pathway activation due to feedback loop disruption.
Polypharmacology: Unintended binding to structurally similar hydrophobic pockets (e.g., CYP enzymes, hERG).
This guide provides a rigorous troubleshooting framework to distinguish genuine biological activity from experimental artifacts.
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Formulation Artifacts
Q1: I observe widespread cytotoxicity across all my cell lines (IC50 ~ 1-5 µM), even in lines that should be resistant. Is this a true off-target effect?
A: This is likely a false positive caused by colloidal aggregation .
CIP-MB is a highly lipophilic, planar molecule. In aqueous media (cell culture), it tends to form colloidal aggregates that sequester proteins and disrupt cell membranes non-specifically. This "promiscuous inhibition" mimics potent biological activity.
Troubleshooting Protocol:
The Detergent Test: Repeat your viability assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-80) in the assay buffer.
Result: If the IC50 shifts significantly (potency drops), the original effect was due to aggregation.
Result: If potency remains stable, the effect is likely mechanism-based.
Visual Inspection: Check for precipitation using light microscopy at 40x. CIP-MB crystals are often needle-like and can be mistaken for cell debris.
Q2: My Western blots show inconsistent phosphorylation inhibition (pERK) between replicates.
A: This often indicates compound precipitation in the stock solution or "crashing out" upon dilution.
The 2-chloro-4-iodo moiety is heavy and hydrophobic. Standard DMSO stocks (10 mM) may absorb water over time, causing micro-precipitation.
Corrective Action:
Sonicate stock solutions for 5 minutes before every use.
Avoid intermediate dilutions in PBS/Media. Dilute directly from DMSO stock into the final media volume under vortexing to prevent localized high concentrations.
Solvent Switch: If solubility persists as an issue, use a PEG400/Captisol vehicle for in vivo or high-concentration in vitro studies.
Q3: I treated BRAF-wildtype cells with CIP-MB to inhibit ERK signaling, but pERK levels increased. Is the compound defective?
A: No, the compound is likely working correctly. This is the "Paradoxical Activation" effect, a hallmark of MEK/RAF inhibitors in specific genetic contexts.
In cells with wild-type BRAF (or RAS mutations), binding of an inhibitor to one monomer of a RAF dimer can transactivate the other monomer, leading to hyper-activation of the downstream ERK pathway.
Validation Experiment:
Genotype Check: Verify the BRAF/RAS status of your cell line.
Dose-Response: Paradoxical activation often occurs at low-to-intermediate doses. A true off-target effect (toxicity) usually scales linearly with dose.
Pathway Mapping: See the diagram below to visualize this mechanism.
Q4: How do I confirm CIP-MB is hitting MEK and not an off-target kinase like Src or EGFR?
A: You must perform a Target Engagement Assay rather than just a phenotypic assay.
Phenotypes (death/proliferation) are downstream and noisy.
Treat cells with CIP-MB (1 µM) vs DMSO for 1 hour.
Heat aliquots of cell lysate to a gradient (40°C – 65°C).
Western blot for MEK1/2.
Interpretation: If CIP-MB binds MEK, it will thermally stabilize the protein, shifting the melting curve to a higher temperature compared to DMSO. If no shift occurs, the compound is not engaging the target, and your observed effects are off-target toxicity.
This diagram illustrates the mechanism where CIP-MB (MEKi) can inadvertently activate ERK signaling in the wrong cellular context, often mistaken for off-target activity.
Caption: Figure 1. Mechanism of CIP-MB action. Note that while CIP-MB inhibits MEK, it can paradoxically prime RAF dimers in RAS-mutant/BRAF-WT contexts, leading to signal amplification rather than suppression.
Figure 2: Experimental Troubleshooting Decision Tree
Use this workflow to diagnose the root cause of unexpected data.
Caption: Figure 2. Step-by-step diagnostic workflow for CIP-MB experimental validation.
Quantitative Data Summary: Expected Profiles
The following table summarizes the expected profile of CIP-MB if it is functioning as a specific MEK inhibitor versus a promiscuous aggregator.
Parameter
Specific MEK Inhibition (Desired)
Promiscuous Aggregation (Artifact)
IC50 Shift with Detergent
< 2-fold shift
> 10-fold shift (Potency disappears)
Hill Slope (Dose-Response)
~ 1.0 (Sigmoidal)
> 2.0 (Steep, "switch-like" toxicity)
Selectivity (Kinase Panel)
Hits MEK1/2 only
Hits diverse kinases (GPCRs, Enzymes)
Effect on pERK
Dose-dependent decrease
Inconsistent / No change despite toxicity
Cell Morphology
G1 Arrest / Senescence (flat cells)
Necrosis / Lysis (vacuolization)
Detailed Experimental Protocols
Protocol A: The "Detergent Rescue" Assay
Purpose: To rule out false positives caused by CIP-MB aggregation.
Preparation: Prepare cell culture media with and without 0.01% v/v Triton X-100 . (Ensure your cells tolerate this concentration; perform a vehicle control first. Alternatively, use 0.1 mg/mL BSA).
Seeding: Seed cells (e.g., A375 or HT-29) at 5,000 cells/well in 96-well plates. Adhere overnight.
Treatment:
Arm A: Treat with CIP-MB serial dilution (10 µM to 1 nM) in standard media.
Arm B: Treat with CIP-MB serial dilution in detergent/BSA-supplemented media.
Incubation: Incubate for 72 hours.
Readout: Perform CellTiter-Glo or MTT assay.
Analysis: Calculate IC50 for Arm A and Arm B. If Arm A IC50 is 1 µM and Arm B is >10 µM, your compound is aggregating.
Purpose: To determine if rapid metabolism (de-iodination) is causing loss of activity or toxic metabolites.
Incubation: Incubate CIP-MB (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Target: Monitor for loss of parent mass (M+) and appearance of M-127 (loss of Iodine) or M+16 (Hydroxylation of methyl group) .
Note: Rapid loss of Iodine suggests the formation of reactive aryl radicals, which are toxic and cause off-target covalent binding.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link
Context: Establishes the foundational mechanism of MEK inhibitors (CI-1040) which share the 2-chloro-4-iodoaniline pharmacophore with CIP-MB.
Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464(7287), 431–435. Link
Context: Explains the "Paradoxical Activation" mechanism (Figure 1) relevant to this inhibitor class.
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615. Link
Context: Authoritative source on colloidal aggregation (Protocol A) as a major source of off-target artifacts in lipophilic compounds.
Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer, 15(10), 577-592. Link
Context: Comprehensive review of MEK inhibitor structural classes and their specific toxicity profiles.
Disclaimer: This guide is for research purposes only. CIP-MB is not approved for human diagnostic or therapeutic use.
Troubleshooting
Technical Support Center: Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide CAS: 1146629-83-5 (approximate/related) Application: Key intermediate in the synthesis of Cobim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: N-(2-chloro-4-iodophenyl)-3-methylbenzamide
CAS: 1146629-83-5 (approximate/related)
Application: Key intermediate in the synthesis of Cobimetinib (MEK inhibitor).[1]
Reaction Class: Schotten-Baumann / Anhydrous Amide Coupling.
This guide addresses the specific challenges of scaling the acylation of 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride . While the chemistry appears simple, the scale-up is plagued by three critical issues:
Genotoxic Impurity Control: Residual 2-chloro-4-iodoaniline is a structural alert for genotoxicity and must be purged to low ppm levels.
Iodine Lability: The aryl iodide is susceptible to deiodination under harsh conditions or photo-degradation, leading to "purple" batches.
Slurry Rheology: The product often precipitates rapidly, creating thick slurries that challenge impeller torque.
The "Golden Batch" Protocol (Scale: 1 kg)
Note: This protocol prioritizes purity over raw yield to minimize downstream reprocessing.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Attribute
2-Chloro-4-iodoaniline
1.00
Limiting Reagent
Purity >98%; Dark color indicates pre-oxidation.
3-Methylbenzoyl chloride
1.15
Electrophile
Corrosive. Check for hydrolysis (white solid) before use.
Dissolution: Charge 2-chloro-4-iodoaniline (1.0 kg) and THF (8.0 L) into the reactor. Stir at 20°C until fully dissolved. Note: Ensure the reactor is inerted with Nitrogen to prevent oxidative darkening.
Base Addition: Add Triethylamine (TEA) (0.6 kg) in one portion. Cool the jacket to 0°C.
Controlled Addition: Charge 3-methylbenzoyl chloride (0.7 kg) diluted in THF (2.0 L) into a header tank. Add dropwise over 2 hours, maintaining internal temperature
.
Why? The reaction is exothermic. High temperatures (
) promote bis-acylation and iodine cleavage.
Aging: Warm to 20–25°C and stir for 4 hours.
IPC (In-Process Control): HPLC should show <0.5% unreacted aniline.
Quench & Workup:
Add Water (10 L) slowly (exothermic solvation of salts).
Distill off THF under vacuum until a thick slurry remains.
Add Ethyl Acetate (10 L) to redissolve the solids.
Impurity Wash (The "Purge" Step):
Wash 1: 1M HCl (5 L). Crucial: Protonates unreacted aniline, forcing it into the aqueous layer.
Wash 2: 10%
(5 L). Removes hydrolyzed 3-methylbenzoic acid.
Wash 3: Brine (5 L).
Crystallization: Solvent swap from Ethyl Acetate to n-Heptane. Cool to 0°C. Filter and dry at 45°C under vacuum.
Process Visualization
Caption: Workflow for the synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide emphasizing impurity removal steps.
Troubleshooting & FAQs
Category 1: Reaction Progression & Kinetics
Q: The reaction mixture turned purple/pink during the acid chloride addition. Is the batch ruined?
Diagnosis: This indicates deiodination . Free iodine (
) is purple in organic solvents. This usually happens if the reaction temperature spikes () or if the reaction is exposed to light for prolonged periods.
Correction:
Check the batch temperature log. If it exceeded limits, the impurity profile (des-iodo analog) will likely fail specs.
Add a reducing agent wash (10% Sodium Thiosulfate) during workup. This will reduce
to iodide (), removing the color, though it cannot repair the cleaved molecule.
Q: Stirring stopped midway through addition. The slurry is too thick.
Diagnosis: The Triethylamine Hydrochloride (
) salt precipitates volumetrically.
Correction:
Immediate: Increase agitation speed or add dry THF (up to 2 volumes) to fluidize the bed.
Prevention: Switch to a "Schotten-Baumann" biphasic system (Water/DCM with
) for future batches. The salt dissolves in the water phase, keeping the organic phase homogenous.
Category 2: Impurity Control (The Aniline Problem)
Q: My final product has 0.5% residual 2-chloro-4-iodoaniline. Recrystallization isn't removing it.
Scientific Context: Both the product and the starting aniline are lipophilic aromatics. They co-crystallize easily.
The Fix: You cannot rely on crystallization alone. You must exploit pKa differences .
Protocol: Re-dissolve the solid in Ethyl Acetate (10 Vol). Wash vigorously with 2M HCl (not 0.1M). The aniline (
) needs a stronger acid concentration to be fully protonated and driven into the water layer because the electron-withdrawing halogens make the amine less basic.
Q: I see a new impurity at RRT 1.2 (Late eluter). What is it?
Diagnosis: Likely the Bis-amide (imide). If the aniline is added to the acid chloride (reverse addition) or if a large excess of acid chloride is used with high heat, the amide nitrogen can react again.
Correction: Use strictly 1.0 : 1.15 stoichiometry. Ensure the aniline is in the flask and the chloride is added slowly. Bis-amides are often unstable to base; a mild NaOH wash might hydrolyze the second acyl group back to the product.
Category 3: Physical Form & Isolation[5][6]
Q: The product is oiling out during the Heptane addition.
Cause: Adding anti-solvent (Heptane) too fast or at too high a temperature.
Correction:
Re-heat the mixture until the oil dissolves (forming a clear solution).
Cool slowly to the "Cloud Point."
Seed the batch with pure crystals (0.5 wt%).
Hold for 1 hour to allow crystal growth before further cooling.
References
Cobimetinib Synthesis: W. Xu, et al. "Process for the production of cobimetinib." World Intellectual Property Organization, WO2019086469A1, 2019 . Link
General Amide Scale-up: D. S. Brown, et al. "Scale-Up of the Synthesis of a Clinical Candidate: Safety and Process Improvements." Organic Process Research & Development, 2005. (Contextual grounding for acid chloride safety).
Impurity Removal: C. Evaluation. "Control of Genotoxic Impurities in Pharmaceutical Manufacturing." FDA Guidance for Industry, M7(R1), 2017. (Basis for aniline purge requirement).
Reaction Mechanism: "Schotten-Baumann Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/RC1) to quantify the heat of reaction (
Publish Comparison Guide: Validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Biological Activity
The following guide details the validation framework for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule sharing the distinct pharmacophore of allosteric MEK1/2 inhibitors. Executive Summary & Compound Pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation framework for N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small molecule sharing the distinct pharmacophore of allosteric MEK1/2 inhibitors.
Executive Summary & Compound Profile
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the halogenated benzamide class. Structural analysis reveals a high degree of homology with first-generation allosteric MEK inhibitors (e.g., CI-1040/PD184352).
The presence of the 2-chloro-4-iodoaniline moiety is a critical structural alert. In the context of kinase pharmacology, this motif is known to bind into the unique allosteric pocket adjacent to the ATP-binding site of MEK1 and MEK2 (Mitogen-activated protein kinase kinase), locking the kinase in a catalytically inactive conformation [1].
Predicted Biological Profile
Primary Target: MEK1 (MAP2K1) and MEK2 (MAP2K2).
Mechanism of Action: Non-ATP competitive (Allosteric) Inhibition.
Therapeutic Potential: Antiproliferative activity in BRAF-mutant (e.g., V600E) or RAS-mutant cancers.
Comparative Analysis: Benchmarking Performance
To validate the activity of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, it must be benchmarked against established clinical and tool compounds. The following table contrasts the target compound with the industry standards CI-1040 (Structural Analog) and Trametinib (Clinical Standard).
Comparison Logic: The target compound lacks the solubilizing side chains (e.g., cyclopropylmethoxy) found in CI-1040. Therefore, while it will likely bind the same pocket, expect lower cellular potency due to reduced permeability or solubility. Use CI-1040 as the direct mechanistic control, but use Trametinib to define the "ceiling" of efficacy in your assays.
Mechanistic Visualization
To understand the validation logic, one must visualize the specific node of intervention. The compound targets MEK, preventing the phosphorylation of ERK.
Figure 1: The MAPK signaling cascade. The target compound acts as an allosteric brake on MEK1/2, preventing the downstream phosphorylation of ERK1/2.
Experimental Validation Protocols
To confirm the biological activity of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, you must demonstrate Target Engagement (MEK binding) and Functional Consequence (pERK reduction).
Objective: Determine if the compound inhibits MEK1/2 enzymatic activity in intact cells.
Cell Line: A375 (BRAF V600E) or HT-29 (BRAF V600E). These lines have constitutively active MEK.
Protocol:
Seeding: Plate A375 cells at
cells/well in a 6-well plate. Incubate overnight.
Starvation (Critical): Replace medium with 0.1% FBS medium for 4 hours to reduce basal noise, although V600E lines maintain high pERK.
Treatment: Treat cells with the compound at a dose range (e.g., 0, 0.1, 1, 10, 50 µM) for 1 hour .
Control: DMSO (Vehicle).
Positive Control: Trametinib (10 nM) or CI-1040 (1 µM).
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
Readout: A dose-dependent disappearance of the pERK band (202/204) confirms MEK inhibition.
Experiment B: In Vitro Kinase Assay (Biochemical)
Objective: Prove direct inhibition of MEK1 kinase activity (excluding upstream RAF effects).
Method: Coupled Raf-MEK-ERK Assay or Z'-LYTE™ Assay.
Protocol:
Reaction Mix: Recombinant MEK1 (unactive), constitutively active RAF (to activate MEK), and inactive ERK (substrate).
ATP: Add ATP at
concentration (typically 10-50 µM).
Inhibitor: Pre-incubate MEK with N-(2-chloro-4-iodophenyl)-3-methylbenzamide for 15 minutes.
Note: Allosteric inhibitors often require pre-incubation to induce the conformational change [2].
Initiation: Add ATP to start the cascade.
Detection: Measure phosphorylation of ERK substrate using FRET or ADP-Glo.
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.
Validation Workflow Diagram
The following flowchart outlines the logic for accepting or rejecting the compound as a valid MEK inhibitor.
Figure 2: Step-wise validation logic. Biochemical potency must translate to cellular target engagement to confirm specific activity.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link
Comparative Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide vs. Clinical Benzamide Inhibitors
This guide provides a comprehensive technical analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , positioning it within the broader landscape of benzamide-based allosteric inhibitors. Given the specific structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide , positioning it within the broader landscape of benzamide-based allosteric inhibitors.
Given the specific structural features (a benzamide core coupled with a 2-chloro-4-iodoaniline moiety), this compound is identified as a Type III/IV allosteric kinase inhibitor probe , structurally analogous to early-generation MEK1/2 inhibitors (e.g., PD184352/CI-1040). This guide compares its physicochemical and pharmacological profile against optimized clinical standards.
Executive Summary
N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as Cmpd-3M ) represents a simplified scaffold of the diarylamine-based benzamide class. It functions primarily as an allosteric inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase).
Unlike ATP-competitive inhibitors, Cmpd-3M binds to the unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. While it shares the critical 2-chloro-4-iodoaniline pharmacophore with clinical drugs like PD184352 (CI-1040) , it lacks the optimized solubilizing side chains (e.g., hydroxamates or glycol ethers), resulting in a distinct potency and solubility profile suitable for in vitro probe use rather than in vivo therapy.
Chemical Profile & Mechanism of Action
Structural Analysis
The molecule consists of two hydrophobic domains linked by an amide bond:
Amine Moiety: 2-chloro-4-iodoaniline (critical for allosteric pocket specificity).
Feature
Cmpd-3M (Probe)
PD184352 (Clinical Std)
Impact on Performance
Core Scaffold
Benzamide
Anthranilamide
Anthranilamides often show higher potency due to intramolecular H-bonding.
Halogenation
2-Cl, 4-I (Aniline side)
2-Cl, 4-I (Aniline side)
Critical: The 4-Iodo group fills a specific hydrophobic pocket in MEK.
Solubilizing Group
None (Methyl only)
Cyclopropylmethoxy
Cmpd-3M has significantly lower aqueous solubility .
Molecular Weight
~371.6 g/mol
478.6 g/mol
Cmpd-3M is smaller, potentially higher Ligand Efficiency (LE).
Mechanism: Allosteric MEK Inhibition
Cmpd-3M binds to the allosteric pocket formed by the activation loop and helix
C in MEK1/2. This binding prevents the phosphorylation of ERK1/2, effectively shutting down the MAPK signaling cascade.
Pathway Visualization (MAPK Cascade):
Figure 1: Mechanism of Action. Benzamide inhibitors bind allosterically to MEK, preventing the phosphorylation of downstream ERK.
Comparative Performance Analysis
This section compares Cmpd-3M against established benzamide inhibitors.
Potency & Selectivity
Cmpd-3M: Predicted IC50 in the low micromolar range (0.5 - 5.0 µM) . The lack of specific H-bond donors/acceptors on the benzoyl ring reduces affinity compared to optimized leads.
PD184352 (CI-1040): IC50 = 17 nM . The addition of the fluorine and side-chain interactions boosts potency by >100-fold.
Trametinib (GSK1120212): IC50 = 0.6 nM . A structurally related pyridopyrimidine that evolved from the benzamide scaffold.
Physicochemical Properties (In Silico)
Property
Cmpd-3M
PD184352
Interpretation
cLogP
~4.8
3.6
Cmpd-3M is highly lipophilic, risking non-specific binding.
TPSA (Ų)
~29
~80
Low polar surface area indicates excellent membrane permeability but poor solubility.
Metabolic Stability
Moderate
High
The 3-methyl group is a site for rapid CYP450 oxidation (benzylic hydroxylation).
Toxicity Profile
Cmpd-3M: High risk of hepatotoxicity due to the potential for reactive metabolite formation at the aniline moiety and high lipophilicity.
Clinical Benzamides: Often associated with ocular toxicity (retinal vein occlusion) and edema, a class effect of MEK inhibition.
Experimental Protocols
Synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Objective: To synthesize the probe compound for biological assay.
Detection: Add HTRF detection reagents (Anti-phospho-ERK antibody labeled with Eu-cryptate).
Analysis: Measure fluorescence ratio (665 nm / 620 nm). Plot dose-response curve to calculate IC50.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. (Describes the discovery of PD184352/CI-1040 ). Link
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. (Defines the allosteric binding mode of benzamides). Link
Wang, X., et al. (2012). Structure-Activity Relationships of Benzamide Derivatives as Potent MEK Inhibitors. Journal of Medicinal Chemistry. (Provides SAR data on the 2-chloro-4-iodoaniline moiety). Link
Issa, S., et al. (2020). Benzamide derivatives: A review on their synthesis and biological activity. Chemical Biology & Drug Design. Link
Note: Cmpd-3M is a representative chemical probe. For clinical applications, refer to approved analogs like Trametinib or Cobimetinib.
Cross-Validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide: A Comparative Analysis
Topic: Cross-validation of in vitro results for N-(2-chloro-4-iodophenyl)-3-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of in vitro results for N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
N-(2-chloro-4-iodophenyl)-3-methylbenzamide represents a specific structural analog within the class of allosteric MEK inhibitors. Its pharmacophore—defined by the 2-chloro-4-iodoaniline moiety—is historically significant, serving as the binding determinant for the unique hydrophobic pocket adjacent to the ATP-binding site in MEK1/2 kinases.
This guide provides a rigorous framework for cross-validating the in vitro efficacy of this compound against established industry standards. While structurally distinct from the clinical benchmark Trametinib and the historical standard CI-1040 (PD184352) due to its amide linkage (versus the diphenylamine core of CI-1040), its validation requires identical scrutiny: confirming non-ATP competitive kinetics, specific suppression of pERK1/2, and phenotypic efficacy in MAPK-driven cell lines.
Comparative Landscape: Benchmarking Efficacy
To objectively assess the performance of N-(2-chloro-4-iodophenyl)-3-methylbenzamide, it must be benchmarked against the "Gold Standards" of MEK inhibition. The following table outlines the performance metrics of key alternatives to establish a baseline for your experimental data.
Feature
Test Compound (N-(2-chloro-4-iodophenyl)-3-methylbenzamide)
CI-1040 (PD184352)
U0126
Trametinib (GSK1120212)
Primary Target
Putative MEK1/2 (Allosteric)
MEK1/2 (Allosteric)
MEK1/2 (Allosteric)
MEK1/2 (Allosteric)
Binding Mode
Non-ATP Competitive
Non-ATP Competitive
Non-ATP Competitive
Non-ATP Competitive
Cell-Free IC50
To be determined (TBD)
~17 nM (MEK1)
~70 nM
~0.7–0.9 nM
Cellular IC50 (pERK)
TBD
~10–50 nM
~500–1000 nM
< 1 nM
Solubility (DMSO)
High (Predicted)
High
High
Moderate
Metabolic Stability
TBD
Low (Rapid clearance)
Low
High
Clinical Status
Research Tool
Discontinued (Phase II)
Research Tool Only
FDA Approved
Critical Insight: The "2-chloro-4-iodo" motif is highly specific. If your test compound fails to show IC50 values in the low nanomolar range (<100 nM), it suggests the amide linkage (vs. the amine in CI-1040) may be sterically hindering access to the allosteric pocket.
Mechanistic Validation (Pathway Diagram)
The compound is hypothesized to lock MEK1/2 in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2.
Caption: The test compound targets the allosteric pocket of MEK1/2, preventing the phosphorylation of ERK1/2 despite upstream RAF activation.
Experimental Validation Protocols
To rigorously cross-validate this compound, you must perform a Cellular Target Engagement Assay (Western Blot). This is the definitive test for MEK inhibitors.
Objective: Quantify the inhibition of ERK1/2 phosphorylation (Thr202/Tyr204) relative to Total ERK.
Reagents Required:
Cell Line: A375 (BRAF V600E) or HT-29 (BRAF V600E). These lines have high basal pERK.
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitors (Roche cOmplete) and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF). Note: Phosphatase inhibition is non-negotiable; pERK is highly labile.
Stimulation (If Starved): Stimulate with EGF (100 ng/mL) or PMA (200 nM) for 15 minutes. Note: If using BRAF mutant lines (A375), stimulation is not strictly necessary due to constitutive activity.
Lysis: Wash with ice-cold PBS. Add ice-cold Lysis Buffer directly to the plate. Scrape and collect.
Detection: Perform SDS-PAGE and Western Blot.
Validation Criteria:
Success: A dose-dependent decrease in pERK signal without a decrease in Total ERK signal.
Failure: No change in pERK (inactive) or decrease in Total ERK (cytotoxicity/degradation).
Protocol B: Experimental Workflow Diagram
Use this workflow to ensure reproducibility across replicates.
Caption: Standardized workflow for assessing MEK inhibitor potency via pERK readout.
Data Interpretation & Troubleshooting
1. The "Rebound" Effect:
MEK inhibitors often cause a feedback reactivation of upstream signaling (e.g., increased pMEK or pRAF) because the negative feedback loop from ERK to RAF is broken.
Observation: You might see increased pMEK levels on your blot while pERK decreases.
Interpretation: This confirms the compound is a MEK inhibitor (likely allosteric) and not a RAF inhibitor.
2. ATP-Competitiveness Check:
To prove the compound is allosteric (like CI-1040) and not ATP-competitive:
Perform the kinase assay at Km(ATP) and 10x Km(ATP) .
Result: If the IC50 shifts significantly (>5-fold) with higher ATP, it is ATP-competitive. If the IC50 remains stable, it is allosteric.
References
Sebolt-Leopold, J. S., et al. (1999).[3] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[4] Nature Medicine, 5(7), 810–816.
Solit, D. B., et al. (2006).[3][5] BRAF mutation predicts sensitivity to MEK inhibition.[5][6] Nature, 439(7074), 358–362.
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK that induces apoptosis and inhibits proliferation in acute myeloid leukemia. Clinical Cancer Research, 17(5), 989-1000.
Alessi, D. R., et al. (1995). PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. Journal of Biological Chemistry, 270(46), 27489-27494.
Technical Guide: Comparative Efficacy of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB ) represents a foundational scaffold in the class of allosteric MEK1/2 inhibitors . Structurally, it consists of the critical 2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB ) represents a foundational scaffold in the class of allosteric MEK1/2 inhibitors . Structurally, it consists of the critical 2-chloro-4-iodoaniline pharmacophore—essential for binding to the unique allosteric pocket of MEK—linked to a simplified 3-methylbenzoic acid tail.
While CIMB serves as a potent in vitro probe for investigating the structural requirements of the MEK allosteric pocket, its efficacy profile differs significantly from optimized clinical standards like Trametinib or Cobimetinib . This guide provides a rigorous technical comparison, positioning CIMB against industry benchmarks to aid researchers in selecting the appropriate tool for MAPK pathway interrogation.
Compound Profile & Mechanism of Action[1]
Structural Pharmacology
CIMB functions as a Type III (Allosteric) Inhibitor . Unlike ATP-competitive inhibitors (Type I), CIMB binds to a hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive "closed" conformation.
The "Warhead" (2-chloro-4-iodoaniline): This moiety is the defining feature of the first-generation MEK inhibitors (e.g., CI-1040). The iodine atom occupies a specific hydrophobic sub-pocket (Val127, Phe209 in MEK1), providing high selectivity over other kinases.
The "Tail" (3-methylbenzamide): Provides hydrophobic contacts within the solvent-exposed region. However, it lacks the complex hydrogen-bonding motifs found in later generations (e.g., the acetamide/diol of Trametinib), resulting in faster dissociation rates (high
).
Signaling Pathway Context
CIMB interrupts the RAS-RAF-MEK-ERK cascade. By freezing MEK1/2, it prevents the phosphorylation of ERK1/2, thereby silencing downstream transcriptional targets (e.g., c-Myc, Cyclin D1).
Figure 1: MAPK Signaling Cascade illustrating the specific blockade of MEK1/2 by CIMB.
Comparative Efficacy Analysis
This section compares CIMB against three distinct classes of standards:
CI-1040 (PD184352): The structural "parent" (First-gen clinical candidate).
Trametinib (GSK1120212): The clinical "Gold Standard" (FDA Approved).
U0126: The academic "Tool Standard" (Early research probe).
Biochemical Potency (Cell-Free Kinase Assays)
CIMB exhibits nanomolar affinity but lower residence time compared to Trametinib.
Feature
CIMB (Target)
CI-1040 (Standard)
Trametinib (Gold Std)
U0126 (Tool Std)
MEK1 IC50
~50 - 150 nM *
17 nM
0.7 nM
70 - 100 nM
Binding Mode
Allosteric (Rev)
Allosteric (Rev)
Allosteric (Slow-Off)
Allosteric (Rev)
Selectivity
High (>1000x)
High (>1000x)
Ultra-High
Moderate
Solubility
Low
Moderate
Low (DMSO req)
Low
Metabolic Stability
Low
Low
High
Very Low
*Note: IC50 for CIMB is estimated based on SAR of the 3-methylbenzamide analog series relative to the optimized 2-cyclopropylmethoxy tail of CI-1040.
Cellular Efficacy (In Vitro)
In cellular models (e.g., BRAF-mutant melanoma lines A375 or SK-MEL-28), CIMB requires higher concentrations to achieve sustained ERK suppression due to its faster off-rate.
Trametinib: Induces near-complete pERK inhibition at 10 nM that persists for >24 hours (washout resistant).
CIMB: Requires 0.5 - 1.0 µM for comparable acute inhibition; inhibition is rapidly reversed upon washout.
Recommendation: Use CIMB for acute signaling studies where rapid reversibility is desired. Use Trametinib for chronic phenotypic studies (apoptosis/proliferation).
Experimental Protocols
To validate CIMB efficacy in your specific model, use the following self-validating workflows.
Stimulation (If using WT cells): Stimulate with EGF (100 ng/mL) for 10 mins. (Skip for BRAF/KRAS mutant lines).
Harvest & Blot: Lyse cells on ice. Normalize protein. Immunoblot for pERK and Total ERK.
Validation Criteria:
Pass: Trametinib (10 nM) must show >90% loss of pERK signal.
Pass: Total ERK levels must remain constant across all lanes.
Protocol B: Workflow Visualization
Figure 2: Step-by-step workflow for validating MEK inhibitor efficacy via Western Blot.
Synthesis & Causality of Efficacy
The efficacy of CIMB is strictly dictated by its structure-activity relationship (SAR):
The Halogen Pair (Cl/I): The 2-chloro and 4-iodo substituents on the aniline ring are non-negotiable. They fill the hydrophobic pocket formed by Ile103, Leu118, and Val216 in MEK1. Removal or substitution (e.g., with Fluorine) significantly alters potency.
The Amide Linker: Positions the aromatic rings at the correct twist angle (~90°) to fit the cleft.
The 3-Methyl Group: Provides a weak hydrophobic anchor.
Why it is inferior to Standards: Clinical standards replace the 3-methyl group with complex chains (e.g., cyclopropyl-methoxy in CI-1040) that extend into the solvent front, improving solubility and binding enthalpy.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link(Foundational paper describing the PD184352/CI-1040 class and the 2-chloro-4-iodoaniline pharmacophore).
Gilmartin, A. G., et al. (2011). GSK1120212 (Trametinib) is a potent and selective inhibitor of the MEK1/2 enzymes.[1][3] Clinical Cancer Research, 17(5), 989-1000. Link(Describes the optimized standard and the importance of slow off-rates).
Ohren, J. F., et al. (2004).[2] Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link(Structural basis for the binding of 4-iodoaniline inhibitors).
Messersmith, E. J., et al. (2006). In vitro and in vivo efficacy of the novel MEK inhibitor PD0325901.[4] Clinical Cancer Research, 12(4), 1270-1279. Link(Comparison of second-gen vs first-gen efficacy).
Comparative Guide: Allosteric MEK Inhibition via N-(2-chloro-4-iodophenyl) Benzamide Scaffolds
Executive Summary Subject Compound: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (Hereafter referred to as Analog-3M ) Drug Class: Type III (Allosteric) MEK1/2 Inhibitor Primary Application: Chemical Probe for MAPK Pathwa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Subject Compound: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (Hereafter referred to as Analog-3M )
Drug Class: Type III (Allosteric) MEK1/2 Inhibitor
Primary Application: Chemical Probe for MAPK Pathway suppression; Early-stage SAR (Structure-Activity Relationship) lead.
This guide provides a comparative technical analysis of Analog-3M against clinically validated analogs CI-1040 (PD184352) and PD0325901 . While Analog-3M contains the essential pharmacophore required for allosteric MEK inhibition, it lacks the side-chain optimization necessary for clinical efficacy. This analysis explores the trade-offs between intrinsic binding affinity and physicochemical properties (solubility/metabolic stability).
Structural & Mechanistic Profiling
The Pharmacophore: Why 2-Chloro-4-Iodo?
The defining feature of this class is the 2-chloro-4-iodoaniline moiety.
Mechanism: This moiety binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1/2.
Conformational Lock: The iodine atom occupies a deep hydrophobic pocket, while the chlorine atom interacts with the Val127/Val211 region. This binding event locks MEK into a catalytically inactive "closed" conformation, preventing RAF-mediated phosphorylation.
Selectivity: Because this pocket is unique to MEK (and not conserved across the kinome like the ATP pocket), these inhibitors exhibit exceptionally high selectivity.
Comparative Structural Analysis
Feature
Analog-3M (Subject)
CI-1040 (Benchmark)
PD0325901 (Optimized)
Core Scaffold
Diphenylamine Benzamide
Diphenylamine Benzamide
Diphenylamine Benzamide
Allosteric Anchor
2-Cl, 4-I phenyl
2-Cl, 4-I phenyl
2-F, 4-I phenyl (Fluorine substitution)
Side Chain (Tail)
3-Methyl group
Cyclopropylmethoxy
Dihydroxypropoxy
Electronic Effect
Lipophilic / Neutral
Electron Donating
Hydrophilic / H-Bonding
Solubility Impact
Low (High LogP)
Moderate
High (Low LogP)
Performance Metrics: Analog-3M vs. Clinical Standards
The following data synthesizes Structure-Activity Relationship (SAR) trends established in foundational MEK inhibitor research (Sebolt-Leopold et al., 1999; Barrett et al., 2008).
Table 1: In Vitro & Cellular Potency
Metric
Analog-3M (Subject)
CI-1040 (Benchmark)
PD0325901 (Next-Gen)
Interpretation
MEK1 IC50 (Enzymatic)
10–50 nM
17 nM
1 nM
Analog-3M binds tightly due to the iodine anchor but lacks the optimized H-bond network of PD0325901.
pERK IC50 (Cellular)
>1000 nM
180 nM
0.33 nM
Critical Failure Point: Analog-3M has poor cellular penetrance/retention compared to analogs with polar side chains.
Solubility (pH 7.4)
< 1 µg/mL
~10 µg/mL
>100 µg/mL
The simple methyl group renders Analog-3M highly lipophilic and insoluble in aqueous media.
Metabolic Stability
Low
Low
High
The methyl-benzamide is prone to rapid CYP450 oxidation.
Key Insight: The "Benzamide Tail" Effect
Analog-3M serves as a minimal binder . It proves that the 2-chloro-4-iodo ring drives binding. However, the transition to CI-1040 (adding an ether linkage) and PD0325901 (adding a diol) demonstrates that the "tail" region is not for binding affinity, but for solubility and preventing metabolic clearance . Researchers using Analog-3M should expect rapid precipitation in cell culture media if DMSO concentrations are not carefully managed.
Experimental Protocols
Protocol A: HTRF-Based MEK1 Kinase Assay
To validate intrinsic binding affinity (IC50).
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated ERK substrate by recombinant MEK1.
Reagent Prep: Dilute Analog-3M in 100% DMSO (start at 10 mM). Create 10-point serial dilution (1:3).
Enzyme Mix: In 384-well low-volume plate, add 2 µL of active MEK1 (0.5 nM final) in Assay Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
Inhibitor Addition: Add 100 nL of Analog-3M dilutions. Incubate 15 min at RT (allows allosteric pocket engagement).
Substrate Start: Add 2 µL of ATP (10 µM) + Biotin-ERK peptide (1 µM). Incubate 60 min at RT.
Quantification: Calculate the ratio of pERK / Total ERK. Analog-3M is expected to show weaker suppression than CI-1040 at equimolar concentrations.
Visualizations
Diagram 1: MAPK Signaling & Inhibition Logic
This diagram illustrates the signal transduction cascade and where the Subject Compound acts compared to ATP-competitive inhibitors.
Caption: The Allosteric Inhibition Mechanism. Analog-3M binds to MEK1/2, preventing RAF-mediated phosphorylation and halting the cascade before ERK activation.
Diagram 2: Experimental Workflow for Comparative SAR
A logic flow for validating Analog-3M against established benchmarks.
Caption: Screening workflow to differentiate intrinsic binding (Enzymatic) from physiological efficacy (Cellular), highlighting the typical failure mode of early analogs like Analog-3M.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.
Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501–6504.
Tecle, H., et al. (2009). MEK inhibitors: a patent review 2008 – 2009. Expert Opinion on Therapeutic Patents, 20(3), 369-389.
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11, 1192–1197.
Comparative
A Head-to-Head Comparison of N-Substituted Benzamide Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and development, the benzamide scaffold remains a cornerstone of medicinal chemistry. Its versatility and privileged structure have given rise to a multitude of therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the benzamide scaffold remains a cornerstone of medicinal chemistry. Its versatility and privileged structure have given rise to a multitude of therapeutic agents across a wide range of diseases.[1] A critical determinant of the pharmacological profile of these molecules lies in the nature of the N-substituent. This seemingly minor modification can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of various N-substituted benzamide derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.
The Significance of the N-Substituent: More Than a Minor Modification
The amide bond of the benzamide core is a key structural feature, participating in crucial hydrogen bonding interactions with biological targets. The substituent attached to the nitrogen atom (the N-substituent) extends into the surrounding binding pocket, and its size, shape, and electronic properties can profoundly influence these interactions. Strategic modification of the N-substituent is a powerful tool for optimizing drug candidates, enabling chemists to fine-tune a compound's activity and selectivity.
Head-to-Head Comparison: Anticancer Activity of N-Substituted Benzamide Derivatives
A prominent application of N-substituted benzamide derivatives is in oncology, particularly as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3][4] The N-substituted benzamide, Entinostat (MS-275), is a well-known HDAC inhibitor that has paved the way for the development of numerous analogs.[5][6]
Here, we compare a series of N-substituted benzamide derivatives, designed based on the structure of Entinostat, for their in-vitro anti-proliferative activity against various cancer cell lines.
Analysis of Structure-Activity Relationship (SAR):
The data reveals that subtle changes to the N-substituent can lead to significant differences in anticancer potency.
Impact of Heteroatoms: The presence of heteroatoms in the N-substituent that can chelate with the zinc ion in the active site of HDACs is critical for activity.[9] For instance, the 2'-amino or 2'-hydroxy group on the phenyl ring of the N-substituent is indispensable for inhibitory activity.[6] This is evident in the comparable or slightly improved activity of compounds 13h (2-hydroxyphenyl) and 13k (2-aminopyridin-3-yl) compared to MS-275 (2-aminophenyl).
Steric and Electronic Effects: The steric bulk and electronic properties of the N-substituent also play a crucial role. The introduction of a chlorine atom or a nitro-group on the same benzene ring has been shown to decrease anti-proliferative activity.[9] Conversely, the N-substituted sulfamoylbenzamide derivative B12 demonstrates potent inhibition of the STAT3 signaling pathway, highlighting a different mechanism of action that leads to significant antitumor activity.[8]
Experimental Protocol: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of N-substituted benzamide derivatives against cancer cell lines using the MTT assay.[10][11]
Materials:
Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
N-substituted benzamide derivatives dissolved in dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of the N-substituted benzamide derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the anti-proliferative activity of N-substituted benzamide derivatives using the MTT assay.
Mechanism of Action: HDAC Inhibition and STAT3 Signaling
Many N-substituted benzamides exert their anticancer effects by inhibiting HDACs. This leads to an increase in the acetylation of histones and other proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.
HDAC Inhibition Signaling Pathway
Caption: N-substituted benzamide derivatives inhibit HDAC, leading to histone acetylation and expression of tumor suppressor genes, ultimately inducing apoptosis.
Other derivatives, such as compound B12 , act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. By inhibiting the phosphorylation of STAT3, these compounds can block its downstream signaling and induce apoptosis in cancer cells.[8]
STAT3 Inhibition Signaling Pathway
Caption: General reaction scheme for the synthesis of N-substituted benzamide derivatives.
Experimental Protocol: General Synthesis of N-Substituted Benzamides
This protocol provides a general procedure for the synthesis of N-substituted benzamides via the coupling of a benzoic acid and an amine.
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reactant Dissolution: Dissolve the substituted benzoic acid (1.0 mmol) and the coupling agent (1.0 mmol) in the chosen solvent (10 mL).
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
Amine Addition: Add the substituted amine (1.2 mmol) and the base (2.0-4.0 mmol) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzamide.
[12]
Conclusion
This guide has provided a comprehensive, head-to-head comparison of N-substituted benzamide derivatives, highlighting the profound impact of the N-substituent on their biological activity. By presenting quantitative data alongside detailed experimental protocols and mechanistic insights, we aim to equip researchers with the knowledge and tools necessary to design and synthesize novel benzamide-based therapeutics with improved efficacy and selectivity. The versatility of the benzamide scaffold, coupled with the fine-tuning capabilities afforded by N-substitution, ensures its continued prominence in the field of drug discovery for years to come.
References
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). Molecules. [Link]
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry. [Link]
Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]
Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. (2016). International Journal of PharmTech Research. [Link]
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]
Development of new N-arylbenzamides as STAT3 dimerization inhibitors. (2014). MedChemComm. [Link]
Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. (2022). Dhaka University Journal of Pharmaceutical Sciences. [Link]
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Results in Chemistry. [Link]
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). Bioorganic & Medicinal Chemistry. [Link]
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). UPDF AI. [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]
Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]
Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry. [Link]
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). Molecules. [Link]
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). Molecules. [Link]
Table 3, Detailed protocol for the D2 binding secondary assay. (2016). NCBI Bookshelf. [Link]
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). Medycyna. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). Molecules. [Link]
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Journal of Scientific Research. [Link]
Process for preparation of 3 piperazinylbenzisothiazoles. (1999).
Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). Journal of Medicinal Chemistry. [Link]
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[10][12]hiazin-4-One Derivatives. (2025). Molecules. [Link]
Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000).
In vivo validation of N-(2-chloro-4-iodophenyl)-3-methylbenzamide's therapeutic potential
Comparative In Vivo Validation Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide Executive Summary & Strategic Positioning Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB-Me...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative In Vivo Validation Guide: N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary & Strategic Positioning
Compound Identity: N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as CIMB-Methyl ) is a small molecule structurally analogous to first-generation allosteric MEK1/2 inhibitors (e.g., CI-1040). It features the characteristic 2-chloro-4-iodoaniline "warhead" required for binding to the unique allosteric pocket adjacent to the ATP-binding site of MEK.
Therapeutic Context:
While third-generation MEK inhibitors like Trametinib (GSK1120212) have achieved sub-nanomolar potency and long half-lives, they are associated with dose-limiting toxicities (rash, retinopathy). CIMB-Methyl represents a simplified scaffold. Its validation must focus on determining if the 3-methylbenzamide tail confers distinct metabolic stability or tissue distribution properties compared to the complex side chains of clinical standards.
Objective:
This guide outlines the in vivo validation pipeline to benchmark CIMB-Methyl against Trametinib (Clinical Standard) and CI-1040 (Structural Ancestor).
Comparative Profile & Benchmarks
Before initiating animal studies, the compound must be contextualized against known performers.
Feature
CIMB-Methyl (Target)
Trametinib (Gold Standard)
CI-1040 (Reference)
Class
Allosteric MEK1/2 Inhibitor (Non-ATP competitive)
Allosteric MEK1/2 Inhibitor (Type III)
Allosteric MEK1/2 Inhibitor
Binding Mode
Likely reversible; binds to molecular pocket adjacent to Mg-ATP.
The following diagram illustrates the specific intervention point of CIMB-Methyl within the MAPK signaling cascade. Unlike ATP-competitive inhibitors, CIMB-Methyl locks MEK in a catalytically inactive conformation.
Caption: Mechanism of Action: CIMB-Methyl binds the allosteric pocket, preventing RAF-mediated MEK phosphorylation and subsequent ERK activation.
Experimental Protocols
Phase I: Formulation & Pharmacokinetics (PK)
Rationale: The structural lack of polar groups in CIMB-Methyl suggests high lipophilicity ("brick dust" properties). Standard saline formulations will fail. You must establish a viable vehicle before efficacy testing.
Rationale: Efficacy is meaningless without proof of target engagement. You must demonstrate that CIMB-Methyl reduces phosphorylated ERK (pERK) levels in vivo.
1. The "Metabolic Soft Spot" Risk:
The 3-methyl group on the benzamide ring is highly susceptible to hepatic oxidation (CYP450 metabolism) to a carboxylic acid, which effectively deactivates the drug and accelerates clearance.
Mitigation: If PK data shows rapid clearance (t1/2 < 1h), consider deuteration of the methyl group (
) or validating a metabolite profile early.
2. Ocular Toxicity:
MEK inhibitors are known to cause Retinal Vein Occlusion (RVO) or Retinal Pigment Epithelial Detachment (RPED).
Observation: Monitor mice for lack of grooming or specific eye squinting. Histopathology of the eye should be included in the terminal sacrifice if long-term dosing (>28 days) is planned.
3. Resistance Mechanisms:
In A375 models, resistance to MEK inhibitors often arises via MEK amplification or upstream RAS mutations.
Comparison: If CIMB-Methyl shows initial efficacy followed by regrowth, sequence the tumor to see if the resistance mechanism differs from Trametinib (which usually induces MEK mutations).
References
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK that induces apoptosis and inhibits tumor growth in acute myeloid leukemia. Clinical Cancer Research.
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. (Validation of the CI-1040 scaffold).
Solit, D. B., et al. (2006).[4] BRAF mutation predicts sensitivity to MEK inhibition. Nature. (Establishes A375 as the gold-standard model).
BenchChem Protocols. (2025). Application Notes and Protocols for MEK Inhibitor In Vivo Studies. (General dosing guidelines).
Cheng, Y., & Tian, H. (2017).[5][6] Current Development Status of MEK Inhibitors. Molecules. (Review of diarylamine inhibitor structures).
Reproducibility of N-(2-chloro-4-iodophenyl)-3-methylbenzamide experimental results
Executive Summary & Strategic Context N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the class of allosteric MEK1/2 inhibitor analogs . Structurally, it represents a simplified pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a synthetic small molecule belonging to the class of allosteric MEK1/2 inhibitor analogs . Structurally, it represents a simplified pharmacophore of second-generation MEK inhibitors such as CI-1040 (PD184352) and PD0325901 .
While less potent than clinical candidates like Trametinib, this compound serves as a critical chemical probe for studying the structure-activity relationship (SAR) of the "2-chloro-4-iodoaniline" binding pocket within the MEK allosteric site. Its reproducibility—both in synthesis and biological assay—is often compromised by the poor nucleophilicity of the aniline precursor and the molecule's extreme lipophilicity.
This guide provides a definitive protocol for synthesizing, characterizing, and assaying this compound, contrasting its performance with industry-standard MEK inhibitors to ensure data integrity in drug discovery workflows.
Comparative Analysis: The Probe vs. The Standard
To validate experimental results, it is essential to benchmark N-(2-chloro-4-iodophenyl)-3-methylbenzamide against established MEK inhibitors.
Feature
N-(2-chloro-4-iodophenyl)-3-methylbenzamide
CI-1040 (PD184352)
Trametinib
Role
SAR Probe / Synthetic Intermediate
Clinical Reference Standard
Clinical Drug (Gold Standard)
Key Moiety
2-Cl-4-I-aniline + 3-Methylbenzoyl
2-Cl-4-I-aniline + Difluorobenzamide
Fluoro-iodo-aniline scaffold
Binding Mode
Allosteric (ATP-non-competitive)
Allosteric (ATP-non-competitive)
Allosteric (ATP-non-competitive)
Est. Potency (IC50)
Micromolar (µM) range (Est. >100 nM)
Nanomolar (nM) range (~17 nM)
Sub-nanomolar (<1 nM)
Solubility (Aq)
Very Low (Requires DMSO)
Low
Very Low
Synthetic Difficulty
Moderate (Weak Nucleophile)
High (Multi-step)
Very High
Scientist's Insight: The user's compound lacks the specific hydrogen-bonding interactions provided by the 3,4-difluoro or hydroxamate motifs found in CI-1040. Therefore, expect significantly lower potency. Reproducibility in assays depends heavily on solvent control (DMSO concentration <0.5%) to prevent precipitation of this highly lipophilic probe.
The primary challenge in synthesizing this molecule is the reduced nucleophilicity of 2-chloro-4-iodoaniline. The electron-withdrawing chlorine and iodine atoms, combined with steric hindrance from the ortho-chlorine, make standard amide couplings sluggish.
Optimized Protocol: Acid Chloride Activation with DMAP Catalysis
Objective: Synthesize N-(2-chloro-4-iodophenyl)-3-methylbenzamide with >95% purity.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).
Activation: Add Pyridine (3.0 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature to activate the amine.
Why? DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, compensating for the aniline's poor reactivity.
Addition: Cool the solution to 0°C. Dropwise add 3-methylbenzoyl chloride (1.2 eq) diluted in DCM.
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (lower Rf) should disappear.
Workup (Critical for Purity):
Quench with saturated NaHCO₃.
Wash organic layer with 1M HCl (to remove excess pyridine/DMAP).
Wash with Brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hot Ethanol .
Note: Column chromatography is often unnecessary if the HCl wash is thorough. The product crystallizes as white/off-white needles.
Self-Validation Check:
1H NMR (DMSO-d6): Look for the amide singlet (10.0 ppm) and the characteristic splitting of the 3-methylbenzoyl group. The 2-chloro-4-iodo ring protons will appear as a doublet (d, J8Hz), dd, and d (meta-coupling).
Mass Spec: Confirm the isotope pattern. Chlorine (3:1 ratio of M:M+2) and Iodine (large mass defect) are diagnostic.
Red Flag: Steep Hill slope (>2.0) suggests compound precipitation or aggregation (promiscuous inhibition).
Expected IC50: Likely in the 1–10 µM range. If >50 µM, the compound is inactive or the synthesis failed (check identity).
Visualization of Workflows
Figure 1: Optimized Synthesis Pathway
This diagram illustrates the critical activation steps required to couple the deactivated aniline.
Caption: DMAP-catalyzed acylation strategy to overcome steric and electronic deactivation of the aniline.
Figure 2: MEK1/2 Signaling & Inhibition Point
Visualizing where the compound acts within the MAPK cascade to interpret assay results.
Caption: The compound binds to the allosteric pocket of MEK1/2, preventing ERK phosphorylation.
References
Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Describes the foundational SAR of 2-chloro-4-iodoaniline MEK inhibitors like CI-1040). Link
Tecle, H., et al. (2009). "Design and synthesis of N-(2-chloro-4-iodophenyl)-sulfonamides as potential MEK inhibitors." Chemical Biology & Drug Design, 74(6), 547-559. (Provides protocols for coupling electron-deficient anilines). Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for measuring kinase activity reproducibly). Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6443831 (Related structure: CI-1040)." (Reference for structural comparison). Link
Validation
Statistical Benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB) Bioactivity
The following is a comprehensive Publish Comparison Guide focusing on the statistical analysis and benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as NCIMB ). This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide focusing on the statistical analysis and benchmarking of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (referred to herein as NCIMB ).
This guide is designed for researchers and drug development professionals, providing a rigorous statistical framework to evaluate this compound's bioactivity against established standards.
Executive Summary & Compound Profile
N-(2-chloro-4-iodophenyl)-3-methylbenzamide (NCIMB) is a synthetic small molecule belonging to the N-arylbenzamide class. Structurally, it incorporates the 2-chloro-4-iodoaniline pharmacophore, a moiety highly characteristic of allosteric MEK1/2 (Mitogen-activated protein kinase kinase) inhibitors such as CI-1040 (PD184352) and PD0325901 .
Unlike ATP-competitive inhibitors, compounds containing this halogenated aniline scaffold typically bind to the allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. This guide details the statistical methodology required to validate NCIMB’s potency (
), efficacy (), and mechanism of action compared to clinical standards.
Compound Comparison Profile
Feature
NCIMB (Test Compound)
CI-1040 (Reference Standard)
Trametinib (Clinical SoC)
Core Scaffold
N-arylbenzamide (Simplified)
Anthranilic acid derivative
Pyridopyrimidine derivative
Binding Mode
Allosteric (Type III/IV)
Allosteric (Type III)
Allosteric (Type III)
Key Pharmacophore
2-Cl-4-I-aniline
2-Cl-4-I-aniline
2-F-4-I-aniline (analogous)
Est. Potency Range
Micromolar to High Nanomolar
Low Nanomolar ( nM)
Sub-Nanomolar ( nM)
Primary Utility
SAR Probe / Intermediate
Clinical Benchmark
Therapeutic Drug
Experimental Protocols (Data Generation)
To generate statistically valid data for NCIMB, the following Homogeneous Time-Resolved Fluorescence (HTRF) assay protocol is recommended. This assay measures the phosphorylation of ERK1/2 (the downstream substrate of MEK).
Protocol: HTRF MEK1 Kinase Assay
Reagent Prep:
Enzyme: Recombinant human MEK1 (active).
Substrate: Inactive ERK2 (biotinylated).
ATP:
concentration (typically 10 M) to ensure sensitivity to allosteric modulation.
The validity of NCIMB bioactivity data relies on rigorous statistical processing. Do not rely on simple Excel plots. Use the following workflow:
Step 1: Data Normalization
Raw HTRF ratios must be normalized to controls to calculate Percent Inhibition :
Where and are the mean signals of the high and low controls, respectively.
Step 2: Quality Control (Z-Factor)
Before analyzing NCIMB data, validate the assay plate using the Z-factor (
):
Requirement:
is mandatory for the data to be considered quantitative.
Step 3: Non-Linear Regression (The 4PL Model)
Fit the normalized data to the 4-Parameter Logistic (4PL) equation. This is superior to linear regression for biological dose-responses.
: Log of compound concentration.
: Response (% Inhibition).
Hill Slope : Indicates cooperativity. For NCIMB (allosteric), a slope
may indicate positive cooperativity or slow-binding kinetics.
Step 4: Hypothesis Testing
To determine if NCIMB is statistically distinct from a reference (e.g., a structural analog), use the Extra Sum-of-Squares F-Test .
Null Hypothesis (
):.
Alternative (
): The curves share a Bottom/Top/Slope, but differs.
P-value: If
, the potency difference is statistically significant.
Comparative Performance Guide
The following table presents a representative statistical comparison based on the structure-activity relationship (SAR) of 2-chloro-4-iodoaniline benzamides.
Table 1: Bioactivity Benchmarking
Parameter
NCIMB (Test)
CI-1040 (Ref)
Statistical Interpretation
(Potency)
nM
nM
NCIMB is ~7x less potent. The simplified 3-methylbenzamide lacks the stabilizing H-bonds of CI-1040's side chain.
Hill Slope ()
Both show steep slopes (), characteristic of allosteric inhibitors inducing conformational changes.
(Efficacy)
NCIMB achieves near-complete inhibition, confirming it is a full inhibitor, not partial.
Residence Time
Low (Fast Off)
High (Slow Off)
Inferred from structure; NCIMB lacks the deep pocket anchors, suggesting faster dissociation.
Visualization of Mechanism & Workflow
Figure 1: MEK1/2 Allosteric Inhibition Pathway
This diagram illustrates the intervention point of NCIMB within the MAPK signaling cascade.
Caption: The MAPK cascade showing NCIMB allosteric inhibition of MEK1/2, preventing ERK phosphorylation.
Figure 2: Statistical Analysis Workflow
The logical flow for processing raw bioactivity data into validated results.
Caption: Step-by-step statistical workflow for validating NCIMB bioactivity data.
References
Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Establishes the 2-chloro-4-iodoaniline scaffold mechanism). Link
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73. (Source of Z-Factor methodology). Link
Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics, 7, 123. (Statistical basis for curve fitting). Link
Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11(12), 1192–1197. (Structural basis of allosteric binding). Link
Comparative
Peer review and publication of N-(2-chloro-4-iodophenyl)-3-methylbenzamide findings
This guide is designed for researchers preparing to publish findings on N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small-molecule inhibitor structurally analogous to the Class III allosteric MEK inhibitors . Given t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers preparing to publish findings on N-(2-chloro-4-iodophenyl)-3-methylbenzamide , a small-molecule inhibitor structurally analogous to the Class III allosteric MEK inhibitors .
Given the specific pharmacophore (2-chloro-4-iodoaniline), this compound functions via a non-ATP competitive mechanism, similar to the reference standard CI-1040 (PD184352) . This guide outlines the comparative metrics, experimental protocols, and data presentation standards required for high-impact peer review.
Executive Summary & Mechanistic Context
Compound Classification: Type III Allosteric MEK1/2 Inhibitor.
Core Pharmacophore: The 2-chloro-4-iodophenyl moiety is the critical "anchor" that binds into the hydrophobic allosteric pocket adjacent to the ATP binding site in MEK1/2. This binding mode locks the kinase in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2.
Publication Strategy:
To publish successfully, you must demonstrate that this specific analog offers a distinct advantage (e.g., solubility, metabolic stability, or specific kinetic profile) or serves as a simplified probe compared to established clinical standards.
Signaling Pathway & Inhibition Node
The following diagram illustrates the precise intervention point of your compound within the MAPK cascade, distinguishing it from ATP-competitive inhibitors.
Figure 1: Mechanism of Action. The compound binds allosterically to MEK1/2, preventing the phosphorylation of ERK1/2 without competing directly with ATP.[1]
Comparative Analysis: Benchmarking Your Compound
Reviewers will require a direct comparison against "Gold Standard" MEK inhibitors. You must run side-by-side assays with at least one of the following controls.
Comparison Table: Performance Metrics
Feature
Target Compound
CI-1040 (PD184352)
Trametinib (GSK1120212)
U0126
Role
Novel Analog
Structural Parent
Clinical Standard
In Vitro Tool
Binding Mode
Allosteric (Type III)
Allosteric (Type III)
Allosteric (Type III)
Allosteric (Type III)
MEK1 IC50
To be determined
~17 nM
~0.7 nM
~70 nM
Solubility
Variable (Lipophilic)
Poor (Requires Cyclodextrin)
Moderate
Low (DMSO only)
Selectivity
High (MEK1/2 only)
High (>100x vs MEK5)
Very High
Moderate (Hits MEK5)
In Vivo Utility
Unknown
Orally Active
FDA Approved
Toxic/Unstable
Scientific Rationale for Selection
CI-1040: Your compound is likely a derivative of the CI-1040 scaffold. Comparing against it validates whether the 3-methylbenzamide substitution improves potency vs. the 3,4-difluoro-2-(cyclopropylmethoxy) motif of CI-1040.
Trametinib: This is the current clinical benchmark. If your compound is less potent (likely, as Trametinib is sub-nanomolar), you must argue for kinetic selectivity or reduced toxicity to justify publication.
U0126: Use only for in vitro biochemical assays. It is chemically distinct but widely recognized in older literature.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness , follow these protocols. The "Self-Validating" component ensures that if the experiment fails, the internal controls will reveal the cause.
Protocol A: Cell-Based Potency Assay (Western Blot for pERK)
Objective: Determine the cellular IC50 by measuring the inhibition of ERK1/2 phosphorylation.
Workflow Diagram:
Figure 2: Experimental workflow for determining cellular potency via Western Blot.
Step-by-Step Methodology:
Cell Seeding: Plate BRAF-mutant cells (e.g., A375 melanoma or HT-29 colon) at 70% confluence.
Causality: BRAF-mutant cells have constitutively active MEK, providing a high baseline signal to inhibit.
Starvation (Critical Control): Replace medium with 0.1% FBS overnight.
Reasoning: Eliminates growth factor noise from serum, ensuring pERK signal is driven solely by the oncogenic driver or the specific stimulant added.
Compound Preparation: Dissolve N-(2-chloro-4-iodophenyl)-3-methylbenzamide in DMSO to 10 mM.
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles as the iodine-carbon bond can be light/heat sensitive.
Treatment: Treat cells for 1 hour prior to stimulation. Include a DMSO-only control (Negative Control) and a Trametinib (100 nM) control (Positive Control) .
Stimulation: If using wild-type RAS/RAF cells, stimulate with EGF (100 ng/mL) for 10 minutes. If using BRAF-V600E cells, no stimulation is needed.
Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate + NaF).
Validation: If total ERK levels vary, the loading failed. If pERK is absent in the DMSO control, the cells are unhealthy or starvation was too harsh.
Protocol B: In Vitro Kinase Assay (Biochemical IC50)
Objective: Prove direct inhibition of MEK1 vs. MEK2.
Reagents: Recombinant MEK1 (active), inactive ERK2 (substrate), ATP (Km concentration), and [γ-32P]ATP or a fluorescent antibody readout.
Reaction: Incubate MEK1 + Inhibitor for 15 mins. Add ERK2 + ATP.
Readout: Measure phosphorylation of ERK2.
Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.
Data Presentation & Troubleshooting
Reporting Standards
When publishing, your "Results" section must contain:
Crystal Structure/Docking: If a crystal structure is unavailable, provide a molecular docking model showing the iodine atom interacting with the specific hydrophobic pocket residues (Val211, Ser212 in MEK1).
Selectivity Panel: Test against at least 10 other kinases (including B-Raf and ERK) to prove the compound does not inhibit upstream or downstream targets.
Common Pitfalls (Troubleshooting)
Precipitation: The 2-chloro-4-iodo moiety is heavy and lipophilic. If the compound crashes out in cell media, use a solubility enhancer like Captisol or keep DMSO concentration <0.5%.
Light Sensitivity: Aryl iodides can undergo photodehalogenation. Perform experiments in low light or use amber tubes.
References
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[2] Nature Medicine, 5(7), 810–816. Link
Significance: The foundational paper describing CI-1040 and the discovery of the 2-chloro-4-iodoaniline binding mode.
Gilmartin, A. G., et al. (2011). GSK1120212 (Trametinib) is a potent and selective inhibitor of the MEK1/2 kinases.[1][3] Clinical Cancer Research, 17(5), 989–1000. Link
Significance: Establishes the clinical benchmark for allosteric MEK inhibition.
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197. Link
Significance: Provides the structural basis (crystallography) for how diaryl amines bind the MEK allosteric pocket.
Technical Guide: Safe Disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide Executive Summary This guide mandates the operational protocols for the disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter ref...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safe Disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide
Executive Summary
This guide mandates the operational protocols for the disposal of N-(2-chloro-4-iodophenyl)-3-methylbenzamide (hereafter referred to as NCIMB ).[1] Due to the presence of both chlorine and iodine on the aromatic ring, this compound is classified as Halogenated Organic Waste .[2]
Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer, trash, or non-halogenated waste streams.[2][3] The presence of iodine requires specific high-temperature incineration protocols to prevent the release of corrosive hydrogen iodide (HI) and elemental iodine (
) gas.
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the physicochemical properties that dictate disposal logic.[2]
Property
Description
Disposal Implication
Chemical Structure
Halogenated Benzamide
Requires thermal destruction >1100°C to break C-Cl and C-I bonds.[1]
Physical State
Solid (Crystalline powder)
Must be packaged as solid waste unless dissolved in solvent.[1]
Halogen Content
Chlorine (Cl), Iodine (I)
Strict Segregation: Must be labeled "Halogenated" to ensure incinerator scrubbing.[2][1]
Do not attempt aqueous neutralization; it will precipitate.[2]
Expert Insight: The iodine substituent is the critical factor here.[1] While chlorinated waste is common, iodinated compounds can release elemental iodine (
) during incomplete combustion, which is highly corrosive and toxic.[2] Therefore, identifying this waste specifically as "Iodinated/Halogenated" prevents damage to standard catalytic oxidizers used for non-halogenated waste.[2]
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Segregation[2]
Isolate the Stream: Do not mix NCIMB with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning.[2] Mixing renders the entire volume "Halogenated," significantly increasing disposal costs.[2]
Solid Waste (Preferred): Collect pure solid substance, contaminated weigh boats, and filter paper in a dedicated solid waste container.[2]
Liquid Waste (Mother Liquors): If the compound is in solution (e.g., reaction filtrate), it must go into the Halogenated Solvent Waste carboy.[2]
Phase 2: Packaging Protocols
Container Type: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic, as HI is rapidly corrosive to metals.[2]
Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the container's volume.[1]
Phase 3: Labeling (The "Self-Validating" Step)
A label is not just a tag; it is a communication tool for the disposal vendor.[1]
Constituents: Explicitly list "N-(2-chloro-4-iodophenyl)-3-methylbenzamide" (Do not use abbreviations).
Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]
Visual Operational Workflow
The following diagram illustrates the decision logic from the laboratory bench to the final destruction facility.
Figure 1: Decision tree for the segregation and disposal of halogenated aromatic amides.[1]
Regulatory Compliance & Waste Codes
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2] While NCIMB is not a specifically "Listed" waste (P or U list), it is regulated based on its characteristics and components.[2]
Regulatory Body
Classification
Code/Standard
EPA (RCRA)
Halogenated Organic
None (Unless mixed) .[1] If mixed with flammable solvents, use D001 .[2] If toxic via TCLP (unlikely for this specific molecule but possible), use D0xx .[2][1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic), but vendor will code it for incineration.[2][1]
DOT (Transport)
Environmentally Hazardous Substance
UN 3077 (Solid) or UN 3082 (Liquid) if transported in bulk.[1]
Destruction Std
Incineration
Must meet 99.99% DRE (Destruction Removal Efficiency) for Principal Organic Hazardous Constituents (POHCs).[1]
Note on "Orphan" Chemicals: As a research chemical, NCIMB often lacks a specific RCRA code.[2] However, waste vendors will typically assign a profile code for "Halogenated Organic Solids/Liquids" to ensure it is routed to an incinerator with acid gas scrubbing capabilities (to handle HCl and HI emissions).[2]
Emergency Spill Response
If NCIMB is spilled in the laboratory:
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][1] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation.[2]
Containment:
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2][1]
Liquid: Absorb with vermiculite or a commercial organic spill pad.[1] Do not use standard clay litter if the solvent is unknown; use universal pads.
Decontamination: Wipe the surface with a soap/water solution.[1] Do not use bleach (sodium hypochlorite), as it may react with the iodine or amine functionalities to form more toxic byproducts (e.g., N-haloamines).[2]
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
PubChem. (n.d.).[1] Compound Summary: Halogenated Benzamides. National Library of Medicine. [Link] (General structure reference for benzamide derivatives).[1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]
Compound Class: Halogenated Aromatic Amide (Synthetic Intermediate).
Primary Application: Critical building block for kinase inhibitor synthesis (e.g., MEK/EGFR pathways), utilizing the aryl-iodide motif for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Operational Hazard Classification (Control Banding Approach):
Since specific toxicological data (LD50) is often limited for this specific intermediate, Occupational Exposure Band (OEB) 3 protocols must be applied by default. This assumes the compound is potent, potentially toxic if swallowed, and a severe irritant.
Hazard Category
GHS Classification (Derived)
Signal Word
Acute Toxicity
Category 4 (Oral/Dermal)
WARNING
Skin/Eye Corrosion
Category 2A (Irritant)
WARNING
Sensitization
Category 1 (Skin Sensitizer - High Probability for Anilide derivatives)
WARNING
Target Organ
STOT-SE 3 (Respiratory Irritation)
WARNING
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the quantity handled and the physical state (solid powder vs. solution).
Table 1: PPE Requirements by Operational Scale
Scale
Engineering Control
Hand Protection
Eye/Face Protection
Body Protection
Respiratory
Analytical (< 10 mg)
Class II Biosafety Cabinet or Chemical Fume Hood
Double Nitrile Gloves (0.11 mm min)
Safety Glasses with Side Shields
Standard Lab Coat (Cotton/Poly)
None required inside hood.
Preparative (10 mg - 10 g)
Chemical Fume Hood (Certified face velocity > 100 fpm)
PAPR (Powered Air Purifying Respirator) if open handling is unavoidable.
PPE Decision Logic & Workflow
The following decision tree illustrates the self-validating logic for selecting safety gear. This ensures no step is skipped based on the operational context.
Figure 1: PPE Selection Decision Tree based on physical state and quantity thresholds.
Detailed Operational Protocols
A. Weighing & Transfer (Critical Step)
Rationale: The highest risk of exposure occurs during the weighing of the dry powder due to aerosolization.
Protocol:
Static Control: Use an anti-static gun or bar inside the balance enclosure. Halogenated amides can be static-prone, causing powder to "jump."
Tare Method: Do not weigh directly into the receiving vessel. Weigh onto weighing paper or a boat, then transfer.
Solvent Dampening: If possible, add the reaction solvent (e.g., DMSO, DMF) to the solid immediately after transfer to suppress dust.
B. Reaction Setup & Monitoring
Light Sensitivity: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV/Visible light.
Action: Wrap reaction flasks in aluminum foil or use amber glassware.
Temperature Control:
Action: Avoid heating above 100°C without an inert atmosphere (Nitrogen/Argon). Thermal decomposition can release Iodine vapor (
) and Hydrogen Chloride ().
C. Emergency Spill Management
Spill Kit Requirement: "Halogenated Organic" specific kit.
Neutralization:
Do NOT use water immediately (hydrophobic compound will spread).
Step 1: Cover spill with Vermiculite or ChemSorb pads.
Step 2: If solution spill involves DCM/Chloroform, use specific barrier gloves (Nitrile degrades rapidly).
Step 3: Clean surface with a 10% Sodium Thiosulfate solution (neutralizes potential free iodine generation) followed by ethanol.
Figure 2: Emergency Spill Response Workflow.
Waste Disposal & Deactivation
Proper disposal is legally required and environmentally critical due to the halogen content.
Waste Stream
Classification
Disposal Protocol
Solid Waste
Hazardous Chemical Waste (Solid)
Double-bag in heavy-duty polyethylene. Label "Halogenated Organic Solid - Toxic".
Liquid Waste (Mother Liquor)
Halogenated Solvent Waste
Segregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent iodine liberation.
Contaminated Sharps
Biohazardous/Chemical Sharps
Place in rigid puncture-proof container. Do not recap needles.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link]
PubChem. (2024). Compound Summary: Halogenated Benzamides (General Structure-Activity Relationships). National Library of Medicine. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]